Tesevatinib
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.
Properties
IUPAC Name |
7-[[(3aS,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Cl2FN4O2/c1-31-9-14-5-13(6-15(14)10-31)11-33-21-8-19-16(7-20(21)32-2)24(29-12-28-19)30-18-4-3-17(25)22(26)23(18)27/h3-4,7-8,12-15H,5-6,9-11H2,1-2H3,(H,28,29,30)/t13?,14-,15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXKQKFEHMGHSL-GOOCMWNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2CC(C[C@H]2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336925 | |
| Record name | Tesevatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
781613-23-8 | |
| Record name | Tesevatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781613238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tesevatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11973 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tesevatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TESEVATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6XM2TN5A1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tesevatinib: A Technical Guide to its Mechanism of Action in Receptor Tyrosine Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tesevatinib (formerly known as XL647 and KD019) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) crucial for tumor cell proliferation and angiogenesis.[1][2] Its mechanism of action is centered on the simultaneous inhibition of key signaling pathways, including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), Vascular Endothelial Growth Factor Receptor (VEGFR), and the non-receptor tyrosine kinase Src.[3][4][5] This multi-targeted profile allows this compound to combat tumor growth by directly inhibiting cancer cell proliferation and survival while also disrupting the formation of new blood vessels that supply nutrients to the tumor.[6] Notably, this compound is also effective against EGFR mutants, such as the T790M "gatekeeper" mutation, which confers resistance to other EGFR inhibitors.[4] This document provides a detailed overview of this compound's inhibitory action, supported by quantitative data, experimental methodologies, and visual pathway diagrams.
Core Mechanism of Action
This compound functions as a reversible, ATP-competitive inhibitor.[4] It binds to the ATP-binding pocket within the catalytic domain of susceptible kinases. This occupation prevents the binding of endogenous ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades. By inhibiting the kinase's ability to transfer a phosphate group to its substrates, this compound effectively shuts down the molecular signals that drive cell growth, division, and survival.
Quantitative Inhibitory Profile
The potency of this compound against various key kinases has been quantified through biochemical and cellular assays, typically reported as IC50 values (the concentration of inhibitor required to reduce kinase activity or cell viability by 50%).
| Target Kinase / Cell Line | IC50 Value (nM) | Assay Type | Reference(s) |
| EGFR (Wild-Type) | 0.3 | Biochemical | [5] |
| VEGFR2 (KDR) | 1.5 | Biochemical | [4][5][7] |
| Flt-4 (VEGFR3) | 8.7 | Biochemical | [7] |
| Src | 10.3 | Biochemical | [4][5][7] |
| HER2 (ErbB2) | 16.1 | Biochemical | [4][5] |
| A431 Cells (EGFR Overexpression) | 13 | Cellular (Viability) | [4][7] |
| GBM12 Glioblastoma Cells | 11 | Cellular (Viability) | [4][7] |
| GBM6 Glioblastoma Cells | 102 | Cellular (Viability) | [4][7] |
Inhibition of Key Signaling Pathways
This compound's efficacy stems from its ability to disrupt multiple oncogenic signaling pathways simultaneously.
EGFR and HER2 Signaling
The EGFR and HER2 pathways are critical drivers in many epithelial cancers. Ligand binding triggers receptor dimerization and autophosphorylation, activating downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which promote cell proliferation and survival. This compound blocks the initial phosphorylation event, halting the entire cascade.
VEGFR and Src Angiogenesis Signaling
VEGF is a key regulator of angiogenesis. Its binding to VEGFR2 on endothelial cells activates the receptor, which in turn activates Src kinase.[8] This signaling axis is critical for increasing vascular permeability and promoting the formation of new blood vessels.[9] this compound inhibits both VEGFR2 and Src, delivering a potent anti-angiogenic effect.
Logical Overview of Anti-Tumor Activity
The dual inhibition of pathways driving cell proliferation and angiogenesis forms the foundation of this compound's comprehensive anti-tumor activity.
Key Experimental Protocols
The characterization of this compound's activity relies on standardized biochemical and cellular assays.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of this compound against a specific purified kinase (e.g., EGFR, VEGFR2).
Methodology:
-
Reagent Preparation: A reaction buffer is prepared containing a purified kinase, a specific peptide substrate, and ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescence-based detection system).
-
Compound Dilution: this compound is serially diluted to create a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and varying concentrations of this compound are combined in a microplate well and incubated. The reaction is initiated by the addition of ATP.
-
Reaction Termination: After a set incubation period (e.g., 30-60 minutes), the reaction is stopped.
-
Signal Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the substrate on a filter and measuring radioactivity. For fluorescence assays (e.g., TR-FRET), the signal is read on a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit kinase phosphorylation within intact cells.
Objective: To determine if this compound reduces the phosphorylation of EGFR, HER2, or their downstream targets (e.g., AKT, ERK) in a cellular context.
Methodology:
-
Cell Culture: A relevant cancer cell line (e.g., A431) is cultured to approximately 80% confluency.
-
Serum Starvation: Cells are often serum-starved for several hours to reduce basal kinase activity.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Ligand Stimulation: Cells are stimulated with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Cells are washed and lysed with a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[10]
-
Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA assay.[10]
-
SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-pEGFR) and the total form of the kinase (as a loading control).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, and the signal is visualized via chemiluminescence. A decrease in the phospho-protein signal with increasing this compound concentration indicates inhibitory activity.
Cell Proliferation / Viability Assay
This assay measures the overall effect of this compound on the ability of cancer cells to divide and survive.
Objective: To determine the IC50 of this compound for reducing the viability of a cancer cell line.
Methodology:
-
Cell Seeding: Cancer cells are seeded at a low density (e.g., 5,000 cells/well) into 96-well plates and allowed to attach overnight.[7]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for an extended period, typically 72 hours, to allow for multiple cell divisions.[7]
-
Viability Measurement: A reagent to measure cell viability is added to each well. Common methods include:
-
MTT/WST-8 Assay: Measures mitochondrial reductase activity in living cells, producing a colored formazan product.[11]
-
ATP Assay: Measures the level of intracellular ATP, which correlates with the number of metabolically active cells.
-
-
Signal Reading: The absorbance or luminescence is read using a microplate reader.
-
Data Analysis: The viability in treated wells is expressed as a percentage of the control wells. The IC50 value is calculated from the resulting dose-response curve.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vivo efficacy of this compound in patient-derived xenograft glioblastoma models may be limited by tissue binding and compensatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. VEGFR2 and Src Kinase Inhibitors Suppress Andes Virus-Induced Endothelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGFR2 induces c-Src signaling and vascular permeability in vivo via the adaptor protein TSAd - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound ameliorates progression of polycystic kidney disease in rodent models of autosomal recessive polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Tesevatinib: A Multi-Targeted Tyrosine Kinase Inhibitor Disrupting EGFR, HER2, and VEGFR Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tesevatinib (formerly known as XL647 and KD019) is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are critical drivers of tumor cell proliferation, survival, and angiogenesis.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's preclinical and clinical data, experimental methodologies, and its role as a multi-targeted therapeutic agent.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing the transfer of phosphate from ATP to tyrosine residues on substrate proteins.[1] This blockade of phosphorylation effectively halts the downstream signaling cascades that promote cancer cell growth and survival. A key feature of this compound is its ability to potently inhibit wild-type EGFR and, notably, EGFR mutants that confer resistance to first-generation EGFR inhibitors, such as the T790M "gatekeeper" mutation.[1][2]
Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of this compound against key kinases and its anti-proliferative effects in various cancer cell lines.
Table 1: this compound Kinase Inhibition Profile
| Target Kinase | IC50 (nM) | Reference(s) |
| EGFR (Wild-Type) | 0.3 | [4] |
| HER2 (ErbB2) | 16.1 | [1][4] |
| VEGFR2 (KDR) | 1.5 | [1][4] |
| Src | 10.3 | [1][4] |
Table 2: this compound In Vitro Cell Viability (IC50 values)
| Cell Line | Cancer Type | Key Mutations | IC50 (nM) | Reference(s) |
| GBM12 | Glioblastoma | EGFR amplified, missense mutation | 11 | [1][4][5] |
| GBM6 | Glioblastoma | EGFRvIII mutation | 102 | [1][4][5] |
| H1975 | Non-Small Cell Lung Cancer | EGFR L858R & T790M | Not specified, but potent inhibition demonstrated | [1] |
| A431 | Epidermoid Carcinoma | EGFR amplified | 13 | [1] |
Signaling Pathway Inhibition: A Visual Guide
The following diagrams, generated using the DOT language for Graphviz, illustrate the points of intervention by this compound within the EGFR, HER2, and VEGFR signaling pathways.
EGFR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits EGFR autophosphorylation, blocking downstream MAPK and PI3K/Akt pathways.
HER2 Signaling Pathway Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. In vivo efficacy of this compound in patient-derived xenograft glioblastoma models may be limited by tissue binding and compensatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Efficacy of this compound in EGFR-Amplified Patient-Derived Xenograft Glioblastoma Models May Be Limited by Tissue Binding and Compensatory Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Studies of Tesevatinib in Non-Small Cell Lung Cancer (NSCLC) Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. The discovery of activating mutations in the epidermal growth factor receptor (EGFR) has revolutionized the treatment landscape for a subset of NSCLC patients, leading to the development of targeted therapies with significant clinical benefit. However, the emergence of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) necessitates the development of novel therapeutic strategies.
Tesevatinib (formerly known as XL647) is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis. Its primary targets include EGFR, HER2 (ErbB2), VEGFR, and EphB4.[1] Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity in various cancer models, including NSCLC.[1] Notably, it has shown potency against EGFR mutations that confer resistance to other EGFR inhibitors.[1]
This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in NSCLC models. It summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the underlying molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and targeted cancer therapies.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the tyrosine kinase domains of several key receptors involved in cancer cell proliferation, survival, and angiogenesis. By binding to the ATP-binding pocket of these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling cascades.
The multi-targeted nature of this compound is a key feature of its mechanism of action. By simultaneously inhibiting multiple oncogenic pathways, it has the potential to overcome some of the resistance mechanisms that arise from the activation of bypass signaling tracks.
Signaling Pathways Inhibited by this compound in NSCLC
The primary signaling pathways disrupted by this compound in NSCLC are initiated by EGFR, HER2, VEGFR, and EphB4. Inhibition of these receptors leads to the downregulation of critical downstream pathways such as the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are central to cell cycle progression, proliferation, and survival.
Preclinical Efficacy Data
The preclinical activity of this compound has been evaluated in a range of NSCLC models, including cell lines with various EGFR mutation statuses and in vivo xenograft models.
In Vitro Potency
This compound has demonstrated potent inhibitory activity against wild-type and mutant forms of its target kinases. The half-maximal inhibitory concentrations (IC50) have been determined in various biochemical and cellular assays.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| EGFR | 0.3 | Biochemical | [2] |
| HER2 (ErbB2) | 16 | Biochemical | [2] |
| KDR (VEGFR2) | 1.5 | Biochemical | [2] |
| EphB4 | 1.4 | Biochemical | [2] |
This compound has also shown significant growth-inhibitory effects in NSCLC cell lines. While specific IC50 values for this compound in a wide range of NSCLC cell lines are not extensively published, studies have shown its activity in clinically relevant models. For instance, in a preclinical study, this compound displayed similar growth inhibitory effects against the TKI-sensitive PC-9 lung adenocarcinoma cell line, which harbors an EGFR exon 19 deletion, as the established EGFR TKI, erlotinib.[2] Furthermore, this compound was more potent than erlotinib at higher concentrations against the H1975 cell line, which contains both an EGFR L858R activating mutation and a T790M resistance mutation.[2]
For comparative purposes, the table below presents the IC50 values of other EGFR TKIs in commonly used NSCLC cell lines. This provides context for the expected potency of targeted inhibitors against these models.
| Cell Line | EGFR Mutation Status | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | ~10-30 | ~0.5-1 | ~10-20 |
| HCC827 | Exon 19 deletion | ~5-20 | ~0.3-1 | ~8-15 |
| H1975 | L858R, T790M | >10,000 | ~100-200 | ~15-50 |
| A549 | Wild-type | >10,000 | >10,000 | >10,000 |
Note: These values are approximate and can vary between studies and experimental conditions.
In Vivo Anti-Tumor Activity
The in vivo efficacy of this compound has been demonstrated in NSCLC xenograft models. While specific percentages of tumor growth inhibition are not consistently reported in publicly available literature, a 2007 preclinical study highlighted that this compound substantially inhibited the growth of erlotinib-resistant xenograft tumors. This suggests that this compound is active in models that have developed resistance to first-generation EGFR TKIs.
Experimental Protocols
This section provides detailed methodologies for key experiments typically employed in the preclinical evaluation of TKIs like this compound in NSCLC models.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count NSCLC cells. Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for EGFR Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Xenograft Tumor Growth Study
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
NSCLC cell lines
-
Immunodeficient mice (e.g., nude or SCID mice)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control to the respective groups daily via oral gavage.
-
Monitoring: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (length x width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) as a percentage.
Conclusion and Future Directions
The preclinical data available for this compound demonstrate its potential as a potent, multi-targeted inhibitor for the treatment of NSCLC. Its activity against both sensitive and resistant EGFR-mutant models is particularly encouraging. A notable finding from preclinical studies is that resistance to this compound may not be driven by the acquisition of the T790M mutation, suggesting a different resistance profile compared to first-generation EGFR TKIs.[2]
Further preclinical investigations are warranted to fully elucidate the mechanisms of action and resistance to this compound in NSCLC. Comprehensive profiling of its activity across a broader panel of NSCLC cell lines with diverse genetic backgrounds would provide a more complete picture of its therapeutic potential. Additionally, in vivo studies exploring combination therapies with other targeted agents or chemotherapies could identify synergistic interactions and strategies to overcome resistance. The insights gained from such preclinical studies will be invaluable in guiding the clinical development of this compound and optimizing its use for the benefit of NSCLC patients.
References
Tesevatinib: A Multi-Kinase Inhibitor Showing Promise in Polycystic Kidney Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Polycystic kidney disease (PKD) is a group of genetic disorders characterized by the progressive growth of numerous fluid-filled cysts in the kidneys, often leading to end-stage renal disease. Autosomal dominant polycystic kidney disease (ADPKD) is the most common form, while autosomal recessive polycystic kidney disease (ARPKD) is a rarer and often more severe form affecting children.[1] The pathophysiology of PKD is complex, involving aberrant signaling pathways that lead to increased cell proliferation, fluid secretion, and extracellular matrix abnormalities.[2][3] Tesevatinib (formerly known as XL647, KD-019), a potent oral, multi-kinase inhibitor, has emerged as a promising therapeutic candidate for PKD by targeting key signaling molecules implicated in cystogenesis.[4][5][6] This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the investigation of this compound in the treatment of PKD.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting several tyrosine kinases that are crucial to the signaling pathways driving cyst growth in PKD.[4][5][6] Its primary targets include the epidermal growth factor receptor (EGFR), ErbB2 (also known as HER2), c-Src, and vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR).[4][5][6]
In PKD, the EGFR signaling pathway is frequently overactive, promoting epithelial cell proliferation and cyst expansion.[1][7][8] Similarly, c-Src, a non-receptor tyrosine kinase, plays a critical role in mediating proliferative signals and is found to have increased activity in PKD models.[9] By inhibiting both EGFR and c-Src, this compound can disrupt these pro-proliferative signals.[4][5][6] Furthermore, its inhibitory action on VEGFR2 suggests a potential to reduce the abnormal angiogenesis associated with cyst growth.[4][5]
The multifaceted inhibition profile of this compound offers a "combination therapy" approach within a single molecule, targeting multiple dysregulated signaling events central to PKD progression.[4]
References
- 1. Insights Into the Molecular Mechanisms of Polycystic Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models for human polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Therapies and Ongoing Clinical Trials to Slow Down Progression of ADPKD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates progression of polycystic kidney disease in rodent models of autosomal recessive polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates progression of polycystic kidney disease in rodent models of autosomal recessive polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 9. Src Inhibition Ameliorates Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Tesevatinib in Solid Tumors: An In-depth Technical Guide to Early-Stage Clinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tesevatinib (formerly known as XL647 and KD019) is an orally bioavailable, potent inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, progression, and angiogenesis. Its mechanism of action involves the simultaneous inhibition of the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), vascular endothelial growth factor receptor (VEGFR), and Ephrin type-B receptor 4 (EphB4).[1][2] Preclinical studies have demonstrated its potential in a variety of solid tumor models, including those resistant to other EGFR inhibitors. This guide provides a detailed overview of the available early-stage clinical trial data for this compound in solid tumors, focusing on its evaluation in recurrent glioblastoma and non-small cell lung cancer (NSCLC) with brain metastases.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor activity by blocking key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. By targeting multiple RTKs, this compound has the potential to overcome resistance mechanisms that can arise from the activation of alternative signaling pathways. The primary targets of this compound and their downstream effects are outlined below.
Targeted Signaling Pathways
Early-Stage Clinical Trial Data in Solid Tumors
This compound has been evaluated in several early-stage clinical trials focusing on solid tumors, with a particular emphasis on cancers with a high prevalence of EGFR mutations and those with central nervous system (CNS) involvement due to the drug's ability to cross the blood-brain barrier.
Phase II Study in Recurrent Glioblastoma (NCT02844439)
This multicenter, single-arm, open-label Phase II study was designed to assess the efficacy and safety of this compound in patients with recurrent glioblastoma.[1][3]
A general workflow for this clinical trial is depicted below.
Inclusion Criteria: [3]
-
Age ≥ 18 years
-
Histologically confirmed diagnosis of glioblastoma
-
First recurrence after standard chemoradiation
-
Karnofsky Performance Status (KPS) ≥ 70%
-
Adequate organ and marrow function
Exclusion Criteria: [3]
-
Prior treatment with an EGFR inhibitor
-
Active, uncontrolled infection
-
Significant cardiovascular comorbidities
Treatment and Assessments: [1]
-
This compound was administered orally at a dose of 300 mg once daily.
-
Tumor assessments were performed using Magnetic Resonance Imaging (MRI) every 8 weeks and evaluated according to the Response Assessment in Neuro-Oncology (RANO) criteria.
-
The primary endpoint was progression-free survival at 6 months (PFS-6).[2]
-
Secondary endpoints included overall survival (OS), objective response rate (ORR), and duration of response (DOR).
As of the latest available information, the final quantitative results from the NCT02844439 study have not been fully published. Therefore, a comprehensive summary of efficacy and safety data in a tabular format cannot be provided at this time.
Phase II Study in EGFR-Mutated NSCLC with Brain Metastases (NCT02616393)
This Phase II clinical trial was initiated to evaluate the activity of this compound in patients with EGFR-mutated non-small cell lung cancer that has metastasized to the brain and/or leptomeninges.[4]
Inclusion Criteria: [5]
-
Histologically confirmed NSCLC with a documented activating EGFR mutation.
-
Radiographic evidence of brain or leptomeningeal metastases.
-
Prior treatment with at least one EGFR TKI.
Exclusion Criteria: [4]
-
Requirement for immediate radiation therapy or surgery for CNS metastases.
-
Clinically significant, uncontrolled medical conditions.
Treatment and Assessments: [5]
-
This compound was administered orally at a dose of 300 mg once daily.[5]
-
The primary objective was to assess the intracranial response rate.
-
Secondary objectives included overall response rate, duration of response, progression-free survival, and safety.
Final, comprehensive results from the NCT02616393 trial have not been formally published. However, preliminary data from a press release provides some initial insights into the activity of this compound in this patient population.
Preliminary Efficacy in EGFR-Mutated NSCLC with CNS Metastases [6]
| Parameter | Finding |
| CNS Disease Progression | 11 out of 13 enrolled patients showed no evidence of CNS disease progression. |
| Clinical Symptom Improvement | 8 out of 13 patients experienced an improvement in clinical symptoms. |
It is important to note that these are preliminary findings in a small number of patients and should be interpreted with caution pending the final study results.
A prior Phase II study in treatment-naive patients with advanced NSCLC and activating EGFR mutations reported a 57% objective response rate with this compound treatment.[6]
Due to the lack of published final data, a detailed table of adverse events for this trial cannot be provided.
Discussion and Future Directions
The early-stage clinical trial data for this compound in solid tumors, particularly in glioblastoma and NSCLC with brain metastases, suggest a potential role for this multi-targeted tyrosine kinase inhibitor. Its ability to penetrate the blood-brain barrier is a key feature that makes it a promising agent for treating CNS malignancies.
Future research should focus on the publication of the complete datasets from these early-stage trials. This will be critical for the scientific and medical communities to fully evaluate the potential of this compound. Further studies may also be warranted to explore this compound in other solid tumors with relevant molecular alterations and to investigate its use in combination with other anti-cancer agents. The development of predictive biomarkers to identify patients most likely to benefit from this compound therapy will also be crucial for its future clinical application.
References
- 1. Study of this compound Monotherapy in Patients With Recurrent Glioblastoma [ctv.veeva.com]
- 2. Study of this compound Monotherapy in Patients With Recurrent Glioblastoma [clin.larvol.com]
- 3. A Phase II Multicenter Study of this compound Monotherapy in Patients with Recurrent Glioblastoma | Dana-Farber Cancer Institute [dana-farber.org]
- 4. Phase 2 Study of Study of this compound in Subjects With NSCLC and Brain or Leptomeningeal Metastases | Clinical Research Trial Listing [centerwatch.com]
- 5. Facebook [cancer.gov]
- 6. In vivo efficacy of this compound in patient-derived xenograft glioblastoma models may be limited by tissue binding and compensatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
Tesevatinib in Animal Models: A Deep Dive into Preclinical Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Tesevatinib (formerly known as XL647 and KD019) is a potent, orally available, multi-targeted tyrosine kinase inhibitor that has shown promise in various preclinical models of cancer and polycystic kidney disease.[1] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in animal models, summarizing key data and experimental protocols to inform further research and development.
Pharmacodynamics: Efficacy in Disease Models
This compound has demonstrated significant efficacy in rodent models of autosomal recessive polycystic kidney disease (ARPKD) and patient-derived xenograft (PDX) models of glioblastoma.
Polycystic Kidney Disease Models
In rodent models of ARPKD, this compound has been shown to ameliorate the progression of both renal and biliary disease.[2][3] Studies were conducted in the rapidly progressing bpk mouse model, a phenocopy of severe neonatal ARPKD, and the orthologous PCK rat model.[2][4]
Experimental Protocol: Polycystic Kidney Disease Studies [2][3]
-
Animal Models:
-
Drug Formulation and Administration:
-
Pharmacodynamic Assessments:
-
Body weight, total kidney weight, and liver weight were measured.
-
Kidney weight to body weight (KW/BW) and liver weight to body weight (LW/BW) ratios were calculated.
-
A cystic index (CI) was determined through morphometric analysis.
-
Renal function was assessed by measuring serum blood urea nitrogen (BUN), creatinine (CR), and 12-hour urinary concentrating ability (UCA).
-
Target engagement was validated by Western analysis of phosphorylated (active) forms of key mediators of cystogenesis including EGFR, ErbB2, c-Src, and VEGFR2/KDR.[2][3]
-
Toxicity was evaluated by monitoring for compound-related deaths and morphological changes in various organs.[2]
-
Table 1: Pharmacodynamic Efficacy of this compound in the bpk Mouse Model of ARPKD [2]
| Treatment Group (Dose) | n | KW/BW Ratio | Cystic Index (CI) | LW/BW Ratio | BUN (mg/dL) |
| Untreated bpk | 10 | 0.081 ± 0.004 | 4.80 ± 0.40 | 0.078 ± 0.003 | 125 ± 15 |
| This compound (7.5 mg/kg/day) | 10 | 0.062 ± 0.003 | 3.60 ± 0.52 | 0.065 ± 0.002 | 75 ± 10 |
| This compound (15 mg/kg/day) | 10 | 0.045 ± 0.002 | 2.50 ± 0.50 | 0.058 ± 0.002 | 45 ± 8 |
Table 2: Pharmacodynamic Efficacy of this compound in the PCK Rat Model of ARPKD [2]
| Treatment Group (Dose) | n | KW/BW Ratio | Cystic Index (CI) | LW/BW Ratio | BUN (mg/dL) |
| Untreated PCK | 10 | 0.039 ± 0.002 | 3.80 ± 0.30 | 0.048 ± 0.002 | 40 ± 5 |
| This compound (7.5 mg/kg/day) | 10 | 0.032 ± 0.002 | 2.70 ± 0.25 | 0.043 ± 0.002 | 30 ± 4 |
| This compound (15 mg/kg/day) | 10 | 0.025 ± 0.001 | 1.95 ± 0.20 | 0.039 ± 0.001 | 25 ± 3 |
Glioblastoma Models
This compound has been evaluated in patient-derived xenograft (PDX) models of EGFR-amplified glioblastoma, where it demonstrated modest in vivo efficacy despite potent in vitro activity.[5] This discrepancy may be attributed to drug-tissue binding and compensatory signaling.
Experimental Protocol: Glioblastoma Studies [6][5]
-
Animal Models: Athymic nude mice bearing either intracranial or flank tumors from EGFR-amplified patient-derived glioblastoma xenografts (GBM12 and GBM6).[5]
-
Drug Administration: this compound was administered at 60 mg/kg orally daily.[6]
-
Pharmacodynamic Assessments:
Table 3: In Vitro and In Vivo Pharmacodynamics of this compound in Glioblastoma PDX Models [5]
| Model | In Vitro IC50 | In Vivo Efficacy (Median Survival/Time to Outcome vs. Vehicle) |
| GBM12 (intracranial) | 11 nmol/L (5.5 ng/mL) | 23 vs. 18 days |
| GBM12 (flank) | 41 vs. 33 days | |
| GBM6 (flank) | 102 nmol/L | 44 vs. 33 days |
Pharmacokinetics: Absorption, Distribution, and Brain Penetration
Pharmacokinetic studies of this compound have been conducted in rats and mice, with a particular focus on its ability to penetrate the blood-brain barrier (BBB).
Experimental Protocol: Pharmacokinetic Studies [7]
-
Animal Models:
-
Rats: Used for quantitative whole-body autoradiography with 14C labeled this compound.
-
Mice: Wild-type (WT) FVB mice and Mdr1a/b(-/-)Bcrp(-/-) triple knockout (TKO) FVB mice were used to assess BBB penetration.
-
-
Drug Administration:
-
Rats: Single dose of 14C labeled this compound.
-
Mice: Single oral dose or intraperitoneal infusion via osmotic minipumps.
-
-
Sample Analysis:
-
Rats: Whole-body autoradiography.
-
Mice: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to determine this compound concentrations in brain and plasma.
-
-
Tissue Binding: Rapid equilibrium dialysis was used to assess drug-tissue binding.[6]
Table 4: Pharmacokinetic Parameters of this compound in Rodent Models [7]
| Animal Model | Administration Route | Dose | Time Point | Brain Concentration (µg/g) | Plasma Concentration (µg/mL) | Brain/Plasma Ratio (Kp) | Unbound Brain/Plasma Ratio (Kp,uu) |
| Rat | Single Dose | N/A | 6-24 hours | - | - | ~1.0 (radioactivity) | - |
| WT Mouse | Single Oral | N/A | 2 hours | 0.72 | 1.36 | 0.53 | 0.03-0.08 |
| TKO Mouse | Single Oral | N/A | 2 hours | 10.03 | 1.75 | 5.73 | 0.40-1.75 |
| WT Mouse | I.P. Infusion | N/A | Steady State | 1.46 | 1.26 | 1.16 | - |
| TKO Mouse | I.P. Infusion | N/A | Steady State | 30.6 | 1.22 | 25.10 | - |
Note: Unbound concentrations in the brain of WT mice were 0.78 to 1.59 ng/g.[5]
Signaling Pathways and Experimental Workflows
The multi-targeted nature of this compound allows it to inhibit several key signaling pathways involved in cell proliferation and angiogenesis.[1][8]
Caption: this compound inhibits multiple receptor tyrosine kinases.
Caption: Workflow for Polycystic Kidney Disease studies.
Caption: Workflow for Glioblastoma PK/PD studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound ameliorates progression of polycystic kidney disease in rodent models of autosomal recessive polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates progression of polycystic kidney disease in rodent models of autosomal recessive polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Efficacy of this compound in EGFR-Amplified Patient-Derived Xenograft Glioblastoma Models May Be Limited by Tissue Binding and Compensatory Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo efficacy of this compound in patient-derived xenograft glioblastoma models may be limited by tissue binding and compensatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for Tesevatinib Administration in Rodent Models of Polycystic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tesevatinib (formerly known as KD019 or XL647) is a multi-kinase inhibitor that has shown promise in preclinical studies for the treatment of polycystic kidney disease (PKD).[1] It targets several tyrosine receptor kinases involved in cell proliferation and angiogenesis, including epidermal growth factor receptor (EGFR), ErbB2 (HER2), vascular endothelial growth factor receptor (VEGFR), and c-Src.[1][2] By inhibiting these pathways, this compound has been demonstrated to reduce cyst growth and preserve kidney function in rodent models of both autosomal recessive (ARPKD) and autosomal dominant (ADPKD) polycystic kidney disease.[2][3]
These application notes provide detailed protocols for the administration of this compound to two commonly used rodent models of PKD: the bpk mouse model of ARPKD and the PCK rat model, which is an orthologous model of ARPKD.[2][4]
Signaling Pathways Targeted by this compound in PKD
This compound's efficacy in PKD is attributed to its ability to simultaneously inhibit multiple signaling pathways implicated in cystogenesis.[2] The diagram below illustrates the key pathways targeted by this compound.
Caption: Key signaling pathways in PKD inhibited by this compound.
Experimental Protocols
The following protocols are based on methodologies described in a study by Sweeney et al. (2017).[2][5]
Protocol 1: Intraperitoneal Administration of this compound in Neonatal bpk Mice
This protocol is designed to assess the efficacy and toxicity of this compound during active renal development.[2]
Experimental Workflow:
Caption: Workflow for I.P. administration in bpk mice.
Materials:
-
This compound
-
Vehicle (e.g., appropriate solvent based on manufacturer's instructions)
-
bpk (cystic) and BALB/c (wild-type control) neonatal mice (Postnatal Day 4)[5]
-
Sterile syringes and needles (appropriate size for neonatal mice)
-
Analytical balance
-
Standard animal housing and care facilities
Procedure:
-
Animal Model: Utilize bpk (cystic) and wild-type BALB/c littermates. Treatment is initiated at postnatal day (PN) 4.[5]
-
This compound Preparation: Prepare solutions of this compound in the chosen vehicle at concentrations suitable for delivering 7.5 mg/kg and 15 mg/kg per day. Solutions should be made fresh every 4 days.[5]
-
Dosing: Administer this compound or vehicle control via intraperitoneal (I.P.) injection daily from PN4 to PN21 (total of 18 doses).[5]
-
Monitoring: Monitor animals daily for any signs of toxicity or adverse effects.
-
Tissue Harvesting: At PN21, two hours after the final dose, euthanize the animals and harvest kidneys and liver. Other organs such as the heart, spleen, pancreas, stomach, and thymus can also be collected to assess for toxicity.[5]
Protocol 2: Oral Gavage Administration of this compound in PCK Rats
This protocol is designed to assess the efficacy of orally administered this compound in a model where renal development is complete.[2][6]
Experimental Workflow:
Caption: Workflow for oral gavage in PCK rats.
Materials:
-
This compound
-
Vehicle
-
PCK (cystic) and Sprague-Dawley (SD) (wild-type control) male rats[5]
-
Oral gavage needles
-
Syringes
-
Analytical balance
-
Standard animal housing and care facilities
Procedure:
-
Animal Model: Utilize male PCK rats and SD rats as controls. Treatment begins at postnatal day (PN) 30.[5]
-
This compound Preparation: Prepare solutions of this compound in the chosen vehicle at concentrations suitable for delivering 7.5 mg/kg and 15 mg/kg per day via oral gavage.
-
Dosing: Administer this compound or vehicle control daily by oral gavage from PN30 to PN90.[5]
-
Monitoring: Monitor animals daily for any signs of toxicity.
-
Tissue Harvesting: At PN90, two hours following the last dose, euthanize the animals and harvest kidneys and the left lobe of the liver. Other organs can also be collected for toxicity assessment.[5]
Data Presentation
The following tables summarize the quantitative data from the study by Sweeney et al. (2017), demonstrating the dose-dependent effects of this compound on key disease parameters in both bpk mice and PCK rats.
Table 1: Effects of this compound on bpk Mice (ARPKD Model) [2]
| Treatment Group | Dose (mg/kg/day) | Total Kidney Weight (g) | Kidney Weight/Body Weight Ratio | Cystic Index (%) |
| bpk Untreated | - | 2.03 ± 0.28 | 0.21 ± 0.03 | 65.2 ± 5.4 |
| bpk + this compound | 7.5 | 1.59 ± 0.19 | 0.16 ± 0.02 | 48.7 ± 4.9 |
| bpk + this compound | 15 | 1.21 ± 0.10 | 0.13 ± 0.01 | 35.1 ± 3.8 |
| Wild-type Control | - | 0.24 ± 0.03 | 0.02 ± 0.00 | N/A |
Table 2: Effects of this compound on PCK Rats (ARPKD Model) [2]
| Treatment Group | Dose (mg/kg/day) | Total Kidney Weight (g) | Kidney Weight/Body Weight Ratio | Cystic Index (%) |
| PCK Untreated | - | 6.8 ± 0.7 | 0.023 ± 0.002 | 38.6 ± 4.1 |
| PCK + this compound | 7.5 | 5.1 ± 0.5 | 0.017 ± 0.001 | 27.9 ± 3.3 |
| PCK + this compound | 15 | 4.2 ± 0.4 | 0.014 ± 0.001 | 21.5 ± 2.8 |
| Wild-type Control | - | 2.9 ± 0.3 | 0.007 ± 0.001 | N/A |
Conclusion
The provided protocols and data demonstrate that this compound can be effectively administered to rodent models of polycystic kidney disease, resulting in a significant, dose-dependent reduction in kidney size, kidney-to-body weight ratio, and cystic index.[2][7] These application notes serve as a guide for researchers investigating the therapeutic potential of this compound and other multi-kinase inhibitors for the treatment of PKD. No significant toxicity was reported at the tested dosages.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound ameliorates progression of polycystic kidney disease in rodent models of autosomal recessive polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates progression of polycystic kidney disease in rodent models of autosomal recessive polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjgnet.com [wjgnet.com]
- 6. wjgnet.com [wjgnet.com]
- 7. wjgnet.com [wjgnet.com]
Application Notes and Protocols: Western Blot Analysis of Tesevatinib's Effect on Protein Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effects of Tesevatinib on the phosphorylation of key signaling proteins. This compound is a multi-targeted tyrosine kinase inhibitor that has shown potent activity against several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases, playing a crucial role in cancer cell proliferation and angiogenesis.[1][2][3]
Western blotting is a fundamental technique to detect and quantify changes in protein phosphorylation, offering insights into the mechanism of action of kinase inhibitors like this compound.[4] This document outlines the necessary steps for cell culture and treatment, protein extraction, quantification, gel electrophoresis, protein transfer, and immunodetection.
Targeted Signaling Pathways
This compound is known to inhibit the phosphorylation of several key proteins involved in oncogenic signaling pathways. The primary targets include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration. This compound has been shown to potently inhibit the phosphorylation of EGFR at specific tyrosine residues such as Tyr1173 and Tyr1068.[5][6]
-
Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2): A member of the EGFR family that can heterodimerize with other family members to activate downstream signaling. It is a key driver in several cancers.[1][7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[2][3]
-
Src: A non-receptor tyrosine kinase that plays a significant role in regulating cell growth, differentiation, and survival. It is often hyperactivated in various cancers.[6][8]
By analyzing the phosphorylation status of these proteins and their downstream effectors (e.g., AKT, ERK), researchers can elucidate the molecular mechanisms of this compound's anti-cancer activity.
Experimental Protocols
This protocol provides a step-by-step guide for performing a Western blot analysis to assess the effect of this compound on protein phosphorylation.
I. Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., A431 for high EGFR expression, SK-BR-3 for high HER2 expression) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional but Recommended): Once cells reach the desired confluency, aspirate the growth medium, wash with phosphate-buffered saline (PBS), and replace with serum-free medium. Incubate for 12-24 hours. This step helps to reduce basal levels of protein phosphorylation.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Remove the starvation medium and add the medium containing this compound. Incubate for the desired treatment time (e.g., 1, 4, 24 hours). A vehicle control (DMSO) must be included.
-
Ligand Stimulation (Optional): To induce receptor phosphorylation, you can treat the cells with a specific ligand (e.g., EGF for EGFR, heregulin for HER2/HER3) for a short period (e.g., 15-30 minutes) before cell lysis.
II. Protein Extraction (Lysis)
-
Preparation: Place the cell culture plates on ice.
-
Lysis Buffer: Prepare a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[9] Keep the lysis buffer on ice.
-
Cell Lysis: Aspirate the treatment medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).
-
Scraping and Collection: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
III. Protein Quantification
-
Assay Selection: Use a standard protein assay method, such as the Bradford or BCA assay, to determine the protein concentration of each lysate.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., Bovine Serum Albumin - BSA).
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer and calculate the protein concentration of each sample based on the standard curve.
IV. Sample Preparation and SDS-PAGE
-
Sample Normalization: Based on the protein quantification results, normalize all samples to the same concentration by adding lysis buffer and 4x Laemmli sample buffer. The final protein concentration should be in the range of 1-2 µg/µL.
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (the percentage of acrylamide will depend on the molecular weight of the target protein). Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
V. Protein Transfer (Blotting)
-
Membrane Activation: If using a PVDF membrane, activate it by incubating in methanol for 1-2 minutes, followed by a brief wash in transfer buffer. Nitrocellulose membranes do not require methanol activation.
-
Transfer Setup: Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
-
Transfer: Transfer the proteins from the gel to the membrane at a constant current or voltage. The transfer time and conditions will depend on the size of the proteins and the transfer system used.
VI. Immunodetection
-
Blocking: After transfer, block the membrane with a suitable blocking buffer to prevent non-specific antibody binding. For phospho-protein detection, it is highly recommended to use 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) instead of milk, as milk contains phosphoproteins that can cause high background.[9][11] Incubate for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-EGFR (Tyr1173)) in the blocking buffer at the recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
VII. Signal Detection and Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing (Optional): To detect the total protein levels as a loading control, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that recognizes the total protein (e.g., anti-total EGFR).
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to determine the relative phosphorylation level.
Data Presentation
The quantitative data obtained from the densitometry analysis of the Western blots can be summarized in a table for clear comparison.
| Treatment Group | p-EGFR (Tyr1173) / Total EGFR (Relative Intensity) | p-AKT (Ser473) / Total AKT (Relative Intensity) | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 (Relative Intensity) |
| Vehicle Control (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.09 |
| This compound (10 nM) | 0.45 ± 0.05 | 0.78 ± 0.09 | 0.82 ± 0.10 |
| This compound (50 nM) | 0.15 ± 0.03 | 0.41 ± 0.06 | 0.49 ± 0.07 |
| This compound (100 nM) | 0.05 ± 0.02 | 0.22 ± 0.04 | 0.28 ± 0.05 |
| This compound (500 nM) | 0.01 ± 0.01 | 0.10 ± 0.03 | 0.15 ± 0.04 |
Data are presented as mean ± standard deviation from three independent experiments. The relative intensity is normalized to the vehicle control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits multiple RTKs and Src, blocking downstream signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of protein phosphorylation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vivo efficacy of this compound in patient-derived xenograft glioblastoma models may be limited by tissue binding and compensatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application of Tesevatinib in Studying Drug Resistance in EGFR-Mutated Cancers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tesevatinib (also known as XL647) is a potent, orally available, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR), HER2, VEGFR, EphB4, and Src family kinases.[1][2][3] Its ability to penetrate the blood-brain barrier makes it a compound of interest for studying and treating cancers with central nervous system (CNS) metastases, a common complication in EGFR-mutated non-small cell lung cancer (NSCLC).[4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate mechanisms of drug resistance in cancers driven by EGFR mutations.
EGFR-mutated cancers, particularly NSCLC, often develop resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) through various mechanisms. The most common is the acquisition of a secondary mutation in the EGFR kinase domain, such as the T790M "gatekeeper" mutation.[5][6] Other resistance mechanisms include the activation of bypass signaling pathways, such as MET amplification, which allows cancer cells to circumvent their dependence on EGFR signaling.[7] this compound's broad kinase inhibition profile provides a unique tool to probe these complex resistance networks.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various kinases and in different cancer cell lines. This data is crucial for designing experiments to assess drug sensitivity and resistance.
| Target/Cell Line | Mutation Status | IC50 (nM) | Reference |
| Kinase Activity | |||
| Wild-type EGFR | N/A | 0.3 | [8] |
| HER2 | N/A | 16.1 | [2][8] |
| VEGFR2 | N/A | 1.5 | [2][8] |
| SRC | N/A | 10.3 | [2][8] |
| Cell Viability | |||
| GBM12 (Glioblastoma) | EGFR amplified, G719A, L62R | 11 | [8][9] |
| GBM6 (Glioblastoma) | EGFRvIII | 102 | [8][9] |
| H1975 (NSCLC) | L858R, T790M | Potent Inhibition (IC50 not specified) | [2] |
| A431 (Epidermoid Carcinoma) | EGFR amplified | 13 | [2] |
Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
This table presents data from preclinical in vivo studies, demonstrating the efficacy of this compound in animal models of EGFR-driven cancers.
| PDX Model | Cancer Type | EGFR Status | Treatment | Outcome | p-value | Reference |
| GBM12 (Intracranial) | Glioblastoma | Amplified, G719A, L62R | This compound (60 mg/kg, oral, daily) vs. Vehicle | Median Survival: 23 vs. 18 days | 0.003 | [8][9] |
| GBM12 (Flank) | Glioblastoma | Amplified, G719A, L62R | This compound (60 mg/kg, oral, daily) vs. Vehicle | Median Time to Outcome: 41 vs. 33 days | 0.007 | [8][9] |
| GBM6 (Flank) | Glioblastoma | EGFRvIII | This compound (60 mg/kg, oral, daily) vs. Vehicle | Median Time to Outcome: 44 vs. 33 days | 0.007 | [8][9] |
Mandatory Visualization
Caption: EGFR signaling pathways and the point of inhibition by this compound.
Caption: General experimental workflow for a cell viability assay with this compound.
Caption: Workflow for generating this compound-resistant cell lines via dose escalation.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol outlines the steps to determine the cytotoxic effect of this compound on EGFR-mutated cancer cell lines and to establish dose-response curves and IC50 values.
Materials:
-
EGFR-mutated cancer cell lines (e.g., HCC827, PC9, H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT/MTS Assay:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
For MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of EGFR Pathway Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
EGFR-mutated cancer cells
-
This compound
-
EGF (Epidermal Growth Factor)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-SRC family (Tyr416), anti-total SRC, and antibodies for other this compound targets like p-HER2, p-VEGFR, p-EphB4).
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
For some experiments, serum-starve the cells for 12-24 hours to reduce basal phosphorylation.
-
Treat cells with various concentrations of this compound for a desired duration (e.g., 2-24 hours).
-
If investigating ligand-stimulated phosphorylation, add EGF (e.g., 100 ng/mL) for the last 15-30 minutes of the treatment period.
-
-
Cell Lysis:
-
Place culture dishes on ice and wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation, typically 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe for total protein or a loading control (e.g., β-actin or GAPDH).
-
Protocol 3: Generation of a this compound-Resistant Cell Line
This protocol describes a dose-escalation method to generate a cancer cell line with acquired resistance to this compound.
Materials:
-
Parental EGFR-mutated cancer cell line
-
Complete culture medium
-
This compound
-
DMSO
-
Cell culture flasks
-
Cell viability assay reagents
Procedure:
-
Determine Initial IC50:
-
Follow Protocol 1 to determine the IC50 of this compound for the parental cell line.
-
-
Initiate Continuous Exposure:
-
Culture the parental cells in their complete medium containing this compound at a starting concentration equal to the determined IC50.
-
Initially, a significant proportion of cells will die. Monitor the cells for signs of recovery and proliferation.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating steadily (reaching 70-80% confluency), subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
After the cells have been successfully cultured for at least two passages at the current concentration, gradually increase the drug concentration (e.g., a 1.5 to 2-fold increase at each step).
-
Repeat the monitoring and subculturing process at each new concentration. This process can take several months.
-
-
Confirmation of Resistance:
-
Periodically (e.g., every 4-6 weeks), perform a cell viability assay (Protocol 1) on the cultured cells to determine their IC50 to this compound and compare it to the parental cell line.
-
A significant increase in the IC50 (e.g., >10-fold) indicates the establishment of a resistant cell line.
-
-
Cryopreservation:
-
At each successful dose escalation step, cryopreserve vials of the cells for future use.
-
Protocol 4: In Vivo Xenograft Model for Efficacy Studies
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID mice)
-
EGFR-mutated cancer cell line (parental or this compound-resistant)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Inject the cell suspension (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound formulation for oral gavage. A common vehicle is 0.5% methylcellulose in water.
-
Administer this compound orally to the treatment group at a specified dose (e.g., 60 mg/kg) and frequency (e.g., daily).[8]
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study (when tumors reach a predetermined size or at a specific time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Plot the average tumor growth over time for each group.
-
Perform statistical analysis to compare the tumor growth between the treatment and control groups.
-
If applicable, analyze survival data using Kaplan-Meier curves.
-
Conclusion
This compound serves as a valuable research tool for investigating the complex mechanisms of drug resistance in EGFR-mutated cancers. Its multi-targeted nature allows for the exploration of both on-target and bypass pathway-mediated resistance. The protocols provided herein offer a framework for researchers to utilize this compound in cell-based and in vivo models to dissect resistance mechanisms, identify novel therapeutic strategies, and ultimately contribute to the development of more effective treatments for patients with EGFR-driven malignancies.
References
- 1. Phospho-VEGF Receptor 2 (Tyr801) Polyclonal Antibody (PA5-143791) [thermofisher.com]
- 2. Phospho-VEGF Receptor 2 (Tyr1175) (D5B11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical efficacy of EGFR-TKIs in combination with chemotherapy in patients with advanced non-small cell lung cancer harboring EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-VEGF Receptor 2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. "EP12.01-64 Metastatic Non-Small Cell Lung Cancer With EGFR Mutations: " by Shirish M. Gadgeel, E. Wang et al. [scholarlycommons.henryford.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Utilizing Tesevatinib to Investigate Signaling Pathways in Glioblastoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) is a highly aggressive and challenging brain tumor to treat, often characterized by aberrant signaling pathways driving its growth and survival. Tesevatinib, a potent, orally available, small-molecule inhibitor of multiple receptor tyrosine kinases, has emerged as a valuable tool for investigating these pathways. This document provides detailed application notes and protocols for utilizing this compound to study key signaling cascades in glioblastoma, including its effects on the epidermal growth factor receptor (EGFR) and Src family kinases. The provided methodologies and data will aid researchers in designing and executing experiments to elucidate the mechanisms of this compound action and to explore its therapeutic potential in glioblastoma.
Introduction
This compound (also known as XL647 and KD019) is a multi-targeted tyrosine kinase inhibitor with potent activity against EGFR, HER2, VEGFR2, and the Src family of kinases.[1][2] Given that a significant portion of glioblastomas exhibit amplification and mutation of the EGFR gene, leading to constitutive activation of downstream pro-survival pathways, this compound's ability to penetrate the blood-brain barrier makes it a compelling agent for both preclinical investigation and clinical evaluation in glioblastoma.[1][3] Dysregulation of the Src kinase family also plays a crucial role in glioblastoma cell proliferation, invasion, and resistance to therapy.[4][5] By inhibiting these key signaling nodes, this compound allows for a detailed examination of their contribution to glioblastoma pathogenesis.
Data Presentation
In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (nmol/L) | Reference |
| GBM12 | 11 | [1][6] |
| GBM6 | 102 | [1][6] |
In Vivo Efficacy of this compound in Glioblastoma Xenograft Models
| Xenograft Model | Treatment | Median Survival (days) | P-value | Reference |
| Intracranial GBM12 | Vehicle | 18 | - | [1][6] |
| This compound | 23 | 0.003 | [1][6] | |
| Flank GBM12 | Vehicle | 33 | - | [1][6] |
| This compound | 41 | 0.007 | [1][6] | |
| Flank GBM6 | Vehicle | 33 | - | [1][6] |
| This compound | 44 | 0.007 | [1][6] |
Signaling Pathways
This compound exerts its effects on glioblastoma cells by primarily inhibiting the EGFR and Src signaling pathways. Inhibition of these upstream kinases leads to the suppression of downstream effector pathways critical for cell proliferation, survival, and invasion, such as the PI3K/AKT/mTOR and RAS/MAPK pathways.[3][4][5]
Caption: this compound inhibits EGFR and Src signaling pathways in glioblastoma.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on glioblastoma cells.
Protocol 1: Cell Viability Assay (CCK-8/MTT)
This protocol is for determining the cytotoxic effects of this compound on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87, T98G, patient-derived xenograft lines like GBM6, GBM12)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7][8]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[7]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or add 20 µL of MTT solution and incubate for 4 hours.[7]
-
Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[7][9]
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Protocol 2: Western Blotting for Phosphorylated Proteins
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of key signaling proteins.
Materials:
-
Glioblastoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[10]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Src, anti-total-Src, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture glioblastoma cells and treat with this compound at various concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors.[10][12]
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in SDS-PAGE sample buffer.[10]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.[10]
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
Caption: Workflow for Western blot analysis of protein phosphorylation.
Protocol 3: In Vivo Glioblastoma Xenograft Model
This protocol outlines the establishment of a glioblastoma xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., SCID or athymic nude mice)[13]
-
Glioblastoma cells (e.g., patient-derived xenograft cells)
-
Matrigel (optional)
-
Stereotactic injection apparatus (for intracranial models)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement (for flank models)
Procedure:
-
For flank xenografts: Subcutaneously inject a suspension of glioblastoma cells (e.g., 1-5 x 10^6 cells) in PBS, with or without Matrigel, into the flank of the mice.[14]
-
For intracranial xenografts: Stereotactically inject glioblastoma cells (e.g., 1 x 10^5 cells in 2-5 µL) into the brain of the mice.[13][15]
-
Monitor tumor growth. For flank models, measure tumor volume with calipers. For intracranial models, monitor for neurological symptoms and use imaging techniques if available.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer this compound or vehicle control daily via oral gavage.[1][6]
-
Monitor tumor growth and animal well-being throughout the study.
-
At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., histology, western blotting).
Caption: Workflow for in vivo evaluation of this compound in a glioblastoma xenograft model.
Conclusion
This compound is a powerful research tool for dissecting the roles of EGFR and Src signaling in glioblastoma. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies. By employing these methodologies, investigators can gain valuable insights into the molecular mechanisms underlying glioblastoma and contribute to the development of more effective therapeutic strategies.
References
- 1. In vivo efficacy of this compound in patient-derived xenograft glioblastoma models may be limited by tissue binding and compensatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting SRC in glioblastoma tumors and brain metastases: rationale and preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SRC Kinase in Glioblastoma: News from an Old Acquaintance [mdpi.com]
- 6. In Vivo Efficacy of this compound in EGFR-Amplified Patient-Derived Xenograft Glioblastoma Models May Be Limited by Tissue Binding and Compensatory Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Dissolution and Storage of Tesevatinib for Laboratory Applications
Application Note
Tesevatinib (also known as XL647) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) under investigation for various therapeutic applications, including oncology and polycystic kidney disease.[1] For researchers and drug development professionals, accurate and consistent preparation of this compound solutions is paramount for obtaining reliable and reproducible results in preclinical and in vitro studies. This guide provides detailed protocols for the dissolution and storage of this compound, ensuring its stability and efficacy for laboratory use.
This compound's mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) that are crucial for tumor cell proliferation and angiogenesis.[2][3] Its primary targets include the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), Vascular Endothelial Growth Factor Receptor (VEGFR), and Ephrin B4 (EphB4) receptor.[1][2][3] By blocking the signaling pathways mediated by these receptors, this compound can effectively inhibit tumor growth and vascularization.[2]
Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions. Therefore, organic solvents are necessary for its dissolution to prepare stock solutions for laboratory use. This document outlines the appropriate solvents, storage conditions, and handling procedures to maintain the integrity of the compound.
Data Presentation
This compound Solubility and Storage
The following tables summarize the key quantitative data regarding the solubility and storage of this compound.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 30 mg/mL (61.05 mM)[4] to 100 mg/mL (203.50 mM)[5] | Sonication or warming to 37°C may be required to achieve higher concentrations.[4][5] |
| Ethanol | Sparingly soluble | Quantitative data not readily available. Not recommended as a primary solvent for high-concentration stock solutions. |
| Water | Sparingly soluble in aqueous buffers.[6] | Not suitable for preparing stock solutions. Dilution of a DMSO stock solution into aqueous media is the standard practice for biological assays. |
| Form | Storage Temperature | Storage Duration | Notes |
| Powder | -20°C | 3 years[5][7] | Store in a dry, dark place. |
| 4°C | 2 years[5] | For shorter-term storage. | |
| In DMSO | -80°C | 2 years[5] | Recommended for long-term storage of stock solutions. |
| -20°C | 1 year[5][7] | Suitable for intermediate-term storage. |
In Vitro Activity of this compound
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound against various kinases and cell lines, providing a reference for determining appropriate working concentrations in experimental setups.
| Target | IC₅₀ (nM) |
| EGFR | 0.3[5][7][8] |
| HER2 (ErbB2) | 16[7] |
| VEGFR2 (KDR) | 1.5[5][7][8] |
| EphB4 | 1.4[7] |
| Flt-4 | 8.7[7] |
| Cell Line | IC₅₀ |
| GBM12 (Glioblastoma) | 11 nM (5.5 ng/mL)[9] |
| GBM6 (Glioblastoma) | 102 nmol/L[9] |
| A431 (Epidermoid carcinoma) | 13 nM[5] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for high concentrations)[5][7]
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-weighing: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of this compound, which is 491.39 g/mol ).[1][10]
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[7] Alternatively, warm the solution to 37°C and vortex until the solid is completely dissolved.[4]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquoting and Storage:
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
This compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated pipettes and sterile tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final working concentrations.
-
Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous medium and mix immediately and thoroughly. Do not add the aqueous medium to the DMSO stock.
-
The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
-
-
Vortexing: Gently vortex the diluted solutions to ensure homogeneity.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately. Do not store aqueous working solutions for extended periods.[6]
Mandatory Visualization
This compound Signaling Pathway Inhibition
Caption: this compound inhibits key signaling pathways.
Experimental Workflow for this compound Solution Preparation and Use
Caption: this compound preparation workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. file.glpbio.com [file.glpbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | XL-647 | EGFR | ErbB2 | KDR | Flt4 Inhibitor | TargetMol [targetmol.com]
- 8. In vivo efficacy of this compound in patient-derived xenograft glioblastoma models may be limited by tissue binding and compensatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Efficacy of this compound in EGFR-Amplified Patient-Derived Xenograft Glioblastoma Models May Be Limited by Tissue Binding and Compensatory Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
Application Notes and Protocols: Assessing Tesevatinib's Impact on Tumor Tissue Using Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tesevatinib (formerly XL647) is a potent, orally available, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis.[1][2] Its primary targets include the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), vascular endothelial growth factor receptor (VEGFR), and the Ephrin type-B receptor 4 (EphB4).[2][3] By inhibiting these key signaling molecules, this compound disrupts downstream pathways crucial for cell proliferation, survival, and the formation of new blood vessels that supply tumors.[1][4]
Immunohistochemistry (IHC) is an invaluable technique for visualizing and quantifying the expression and phosphorylation status of these target proteins within the tumor microenvironment. This document provides detailed protocols and application notes for assessing the pharmacodynamic effects of this compound in tumor tissue using IHC.
Mechanism of Action and Target Biomarkers
This compound exerts its anti-tumor activity by blocking the ATP-binding sites of its target RTKs, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades. The primary signaling pathways affected are the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for regulating cell proliferation and survival.[4]
Key biomarkers for assessing this compound's activity via IHC include:
-
Phospho-EGFR (p-EGFR): Inhibition of EGFR phosphorylation is a direct indicator of this compound's target engagement.
-
Phospho-HER2 (p-HER2): Similar to p-EGFR, a reduction in p-HER2 levels signifies drug activity.
-
VEGFR2: Assessing VEGFR2 expression can provide insights into the anti-angiogenic effects of the drug.
-
EphB4: Inhibition of EphB4 is another key aspect of this compound's anti-angiogenic mechanism.
-
Ki-67: A marker of cell proliferation, a decrease in Ki-67 staining indicates a reduction in tumor growth.
-
CD31 (PECAM-1): A marker for endothelial cells, used to assess microvessel density (MVD) and the anti-angiogenic impact of this compound.
Data Presentation
The following table provides a representative summary of expected quantitative IHC data from a preclinical study evaluating this compound in a xenograft tumor model. Data is presented as the mean percentage of positive tumor cells or H-Score, a semi-quantitative scoring method that considers both the intensity and percentage of stained cells.
Table 1: Illustrative Quantitative Immunohistochemical Analysis of Biomarker Modulation by this compound in Tumor Xenografts.
| Biomarker | Control (Vehicle) | This compound-Treated | Fold Change | P-value |
| p-EGFR (Y1068) | 85% | 25% | -3.4 | <0.01 |
| p-HER2 (Y1221/1222) | 70% | 20% | -3.5 | <0.01 |
| Ki-67 (% positive nuclei) | 60% | 15% | -4.0 | <0.001 |
| CD31 (MVD) | 150 vessels/mm² | 50 vessels/mm² | -3.0 | <0.01 |
| VEGFR2 (H-Score) | 220 | 110 | -2.0 | <0.05 |
| EphB4 (H-Score) | 180 | 90 | -2.0 | <0.05 |
Note: The data presented in this table is for illustrative purposes to demonstrate the expected outcomes of IHC analysis and does not represent actual experimental results.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound and a general experimental workflow for IHC analysis.
Experimental Protocols
The following are detailed protocols for the immunohistochemical analysis of key biomarkers modulated by this compound.
Protocol 1: Phospho-EGFR (p-EGFR) and Phospho-HER2 (p-HER2) Staining
1. Tissue Preparation:
-
Fix fresh tumor tissue in 10% neutral buffered formalin for 18-24 hours.
-
Process and embed the tissue in paraffin.
-
Cut 4-5 µm sections and mount on positively charged slides.
2. Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 30 minutes.
-
Deparaffinize in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 80% (1 change, 3 minutes), and 70% (1 change, 3 minutes).
-
Rinse in distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (10 mM, pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
4. Staining Procedure:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with Tris-buffered saline with Tween 20 (TBST).
-
Block non-specific binding with 5% normal goat serum in TBST for 30 minutes.
-
Incubate with primary antibody (e.g., Rabbit anti-p-EGFR Tyr1068 or Rabbit anti-p-HER2 Tyr1221/1222) diluted in blocking buffer overnight at 4°C.
-
Wash with TBST (3 changes, 5 minutes each).
-
Incubate with HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash with TBST (3 changes, 5 minutes each).
-
Develop with 3,3'-Diaminobenzidine (DAB) substrate until desired stain intensity is reached.
-
Rinse with distilled water to stop the reaction.
5. Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
Protocol 2: Ki-67 and CD31 Staining
1. Tissue Preparation and Deparaffinization:
-
Follow steps 1 and 2 from Protocol 1.
2. Antigen Retrieval:
-
For Ki-67 and CD31, use a citrate buffer (10 mM, pH 6.0) for HIER at 95-100°C for 20 minutes.
3. Staining Procedure:
-
Follow the staining procedure from Protocol 1, substituting the primary antibodies with Rabbit anti-Ki-67 or Mouse anti-CD31.
-
For the anti-CD31 mouse primary antibody, use an HRP-conjugated goat anti-mouse secondary antibody.
4. Counterstaining and Mounting:
-
Follow step 5 from Protocol 1.
Protocol 3: VEGFR2 and EphB4 Staining
1. Tissue Preparation and Deparaffinization:
-
Follow steps 1 and 2 from Protocol 1.
2. Antigen Retrieval:
-
For VEGFR2 and EphB4, use a citrate buffer (10 mM, pH 6.0) for HIER at 95-100°C for 20 minutes.
3. Staining Procedure:
-
Follow the staining procedure from Protocol 1, substituting the primary antibodies with Rabbit anti-VEGFR2 or Rabbit anti-EphB4.
4. Counterstaining and Mounting:
-
Follow step 5 from Protocol 1.
Quantitative Analysis
For quantitative analysis, stained slides should be scanned at high resolution using a digital slide scanner. Image analysis software can then be used to quantify the staining.
-
Percentage of Positive Cells: For markers like p-EGFR, p-HER2, and Ki-67, the percentage of tumor cells with positive staining (brown precipitate) is calculated.
-
H-Score: For markers with varying staining intensity like VEGFR2 and EphB4, the H-Score provides a semi-quantitative measure. It is calculated as: H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]. The score ranges from 0 to 300.
-
Microvessel Density (MVD): For CD31, "hot spots" of high vascularity are identified at low magnification. The number of stained vessels is then counted in several high-power fields within these hot spots, and the average is reported as vessels per mm².
Conclusion
Immunohistochemistry is a powerful tool for elucidating the in-situ effects of this compound on tumor tissue. The protocols and guidelines presented here provide a framework for the robust assessment of biomarker modulation, which is critical for understanding the drug's mechanism of action and for the development of predictive biomarkers for patient stratification in clinical trials. Careful optimization and validation of these IHC assays are essential for obtaining reliable and reproducible results.
References
- 1. In Vivo Efficacy of this compound in EGFR-Amplified Patient-Derived Xenograft Glioblastoma Models May Be Limited by Tissue Binding and Compensatory Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor immunohistochemistry: new opportunities in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epidermal Growth Factor Receptor Immunohistochemistry: Comparison of Antibodies and Cutoff Points to Predict Benefit From Gefitinib in a Phase 3 Placebo-Controlled Study in Advanced Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Cell Culture Experiments with Tesevatinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing long-term cell culture experiments to evaluate the efficacy of Tesevatinib, a multi-kinase inhibitor, and to investigate mechanisms of acquired resistance.
Introduction to this compound
This compound (also known as XL647) is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are implicated in tumor growth, proliferation, and angiogenesis. Its primary targets include the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), vascular endothelial growth factor receptor (VEGFR), and Ephrin B4 (EphB4)[1][2][3][4]. By inhibiting these key signaling pathways, this compound has demonstrated anti-tumor activity in various preclinical cancer models[1]. It has also shown potential in treating non-small cell lung cancer and glioblastoma, including models resistant to other EGFR inhibitors[1][3].
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following tables summarize key quantitative data on the in vitro efficacy of this compound.
Table 1: In Vitro Cell Viability (IC50) of this compound in Glioblastoma Patient-Derived Xenograft (PDX) Models
| Cell Line | EGFR Amplification | This compound IC50 (nmol/L) |
| GBM12 | Yes | 11 |
| GBM6 | Yes | 102 |
Data sourced from a study by Kizilbash et al. (2021), where cell viability was assessed using a CellTiter-Glo 3D Cell Viability Assay after 14 days (GBM12) or 18 days (GBM6) of treatment[1][5].
Table 2: Inhibition of Key Kinase Phosphorylation by this compound in Glioblastoma PDX Models
| Cell Line | Target Protein | Phosphorylation Site | Effect of this compound Treatment |
| GBM12 | EGFR | Tyr1173 | Marked Inhibition |
| GBM12 | EGFR | Tyr1068 | Less Robust Inhibition |
| GBM12 | SRC | Tyr416 | Marked Inhibition |
| GBM6 | EGFR | Tyr1173 | Marked Inhibition |
| GBM6 | EGFR | Tyr1068 | Less Robust Inhibition |
| GBM6 | SRC | Tyr416 | Marked Inhibition |
Data reflects the pharmacodynamic impact of this compound on EGFR signaling pathways in xenograft tumors[1].
Experimental Protocols
Long-Term Cell Viability and Proliferation Assay
This protocol outlines a long-term experiment to assess the continuous effect of this compound on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., GBM12, GBM6, or relevant NSCLC cell lines)
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density to allow for long-term growth without reaching over-confluence. This density should be determined empirically for each cell line.
-
This compound Treatment: After 24 hours of cell attachment, replace the medium with fresh complete medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. A typical concentration range could span from 0.1 nM to 10 µM to determine the IC50.
-
Long-Term Culture and Treatment Renewal: Maintain the cells in a humidified incubator at 37°C and 5% CO2. To maintain a consistent drug concentration and provide fresh nutrients, replace the culture medium with freshly prepared this compound-containing medium every 2-3 days.
-
Viability Assessment: At designated time points (e.g., day 3, 7, 10, and 14), perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the data to determine the IC50 value at each time point.
Development of this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous, long-term exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line using a short-term viability assay (e.g., 72 hours).
-
Initial Chronic Exposure: Begin by continuously culturing the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitoring and Dose Escalation: Initially, a significant number of cells will die. The surviving cells are cultured until they resume proliferation and reach approximately 80% confluency. At this point, the cells are passaged, and the concentration of this compound in the medium is incrementally increased (e.g., 1.5 to 2-fold).
-
Iterative Process: Repeat the process of dose escalation and cell expansion. This process can take several months. It is advisable to cryopreserve cells at each stage of increased resistance.
-
Confirmation of Resistance: Periodically, perform a cell viability assay to determine the IC50 of the cultured cells. A significant increase (typically >3-fold) in the IC50 compared to the parental cell line indicates the development of resistance.
-
Establishment of Resistant Line: Once a stable resistant cell line is established (i.e., the IC50 remains consistently high over several passages in the presence of the drug), it can be used for further characterization.
Apoptosis Assay
This protocol is for assessing the induction of apoptosis in cancer cells following long-term treatment with this compound.
Materials:
-
This compound-treated and control cells from the long-term culture experiment
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture plates. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Cell Washing: Wash the cells with cold PBS and centrifuge to pellet.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by long-term this compound treatment.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound inhibits multiple RTKs, blocking downstream signaling pathways crucial for cell proliferation and angiogenesis.
Caption: Workflow for a long-term cell culture experiment to evaluate the effects of this compound.
Caption: A stepwise workflow for the development of this compound-resistant cancer cell lines.
Caption: Potential molecular mechanisms leading to acquired resistance to this compound.
References
- 1. In vivo efficacy of this compound in patient-derived xenograft glioblastoma models may be limited by tissue binding and compensatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Data from In Vivo Efficacy of this compound in EGFR-Amplified Patient-Derived Xenograft Glioblastoma Models May Be Limited by Tissue Binding and Compensatory Signaling - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Efficacy of this compound in EGFR-Amplified Patient-Derived Xenograft Glioblastoma Models May Be Limited by Tissue Binding and Compensatory Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tesevatinib Resistance in Non-Small Cell Lung Cancer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Tesevatinib resistance in non-small cell lung cancer (NSCLC) cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target in NSCLC?
This compound (formerly known as XL647) is an orally available, potent inhibitor of several receptor tyrosine kinases (RTKs).[1] Its primary target in NSCLC is the Epidermal Growth Factor Receptor (EGFR).[1][2][3] By inhibiting EGFR, this compound blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival.[4] It also shows activity against other RTKs like HER2, VEGFR, and EphB4.[1]
Q2: My NSCLC cell line, initially sensitive to this compound, is now showing reduced response. What are the common mechanisms of acquired resistance?
Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) like this compound is a significant challenge. The mechanisms are broadly categorized into three types:
-
Target Gene Alterations: The most common mechanism is a secondary mutation in the EGFR gene, with the T790M "gatekeeper" mutation accounting for approximately 50-60% of resistance cases to first and second-generation EGFR TKIs.[5] This mutation is thought to increase the affinity of the receptor for ATP, reducing the inhibitory effect of ATP-competitive drugs.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. Common bypass tracks include amplification or overexpression of MET, HER2, or AXL receptor tyrosine kinases, as well as activation of downstream pathways like PI3K/AKT or MAPK/ERK.[5] Persistent activation of STAT3 is also a key bypass mechanism.[6][7]
-
Histological Transformation: In some cases, the cancer cells undergo a change in their fundamental characteristics. This can involve a transformation from NSCLC to small cell lung cancer (SCLC) or an epithelial-to-mesenchymal transition (EMT), where cancer cells lose their epithelial features and gain mesenchymal properties, which is associated with increased motility and drug resistance.[5]
Q3: How can I confirm if MET amplification is the cause of this compound resistance in my cell line?
To confirm MET-mediated resistance, you can perform the following experiments:
-
Western Blotting: Probe for total MET and phosphorylated MET (p-MET). A significant increase in both total and p-MET levels in your resistant cells compared to the parental (sensitive) cells suggests MET pathway activation. You should also check for downstream signaling activation, such as phosphorylation of ErbB3 and AKT, which can be driven by MET.
-
Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR): These techniques can be used to determine if the MET gene is amplified in your resistant cells.
-
Combination Treatment: Treat your resistant cells with a combination of this compound and a MET inhibitor (e.g., crizotinib, capmatinib). If the combination restores sensitivity and induces cell death, it strongly suggests that MET amplification is the resistance mechanism.
Q4: What is the role of STAT3 in this compound resistance and how can I investigate it?
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often persistently activated in resistant NSCLC.[8] Activated (phosphorylated) STAT3 (p-STAT3) can promote the expression of genes involved in cell survival, proliferation, and angiogenesis, thereby providing a bypass route to EGFR inhibition.[8][9] EGFR TKI treatment itself can sometimes lead to the activation of STAT3 signaling.[6][10]
To investigate the role of STAT3:
-
Western Blot: Compare the levels of phosphorylated STAT3 (p-STAT3 at Tyr705) in your this compound-sensitive and -resistant cells. An increase in p-STAT3 in resistant cells is indicative of its activation.
-
STAT3 Inhibition: Treat your resistant cells with a STAT3 inhibitor in combination with this compound. A synergistic effect in reducing cell viability would point to STAT3's role in the resistance mechanism.[6]
Q5: My resistant cells have a mesenchymal morphology. Could this be related to EMT?
Yes, a shift to a more elongated, spindle-like morphology is a classic characteristic of Epithelial-to-Mesenchymal Transition (EMT). EMT is a known mechanism of resistance to EGFR TKIs.[1] During EMT, epithelial markers like E-cadherin are downregulated, while mesenchymal markers such as Vimentin and N-cadherin are upregulated. This transition can be driven by pathways like TGF-β, AXL, and others.[11][12]
To confirm EMT:
-
Microscopy: Observe and document the morphological changes between your sensitive and resistant cell lines.
-
Western Blot or Immunofluorescence: Analyze the expression of epithelial (E-cadherin) and mesenchymal (Vimentin, ZEB1, Snail) markers. A decrease in E-cadherin and an increase in mesenchymal markers in resistant cells would confirm an EMT phenotype.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Problem / Observation | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for this compound in parental cell line. | 1. Cell passage number is too high, leading to genetic drift. 2. Inconsistent cell seeding density. 3. Drug solution degradation. 4. Variation in assay incubation times. | 1. Use cells from a low-passage frozen stock. 2. Ensure accurate cell counting and consistent seeding density in all wells. 3. Prepare fresh drug dilutions for each experiment. 4. Standardize all incubation times as per the protocol. |
| Unable to generate a stable this compound-resistant cell line; all cells die at higher concentrations. | 1. The incremental increase in drug concentration is too rapid. 2. The parental cell line is incapable of developing resistance through the intended mechanism. 3. The maximum achievable resistant concentration is lower than anticipated. | 1. Use a more gradual dose-escalation strategy. Allow cells to recover and become confluent before increasing the drug concentration. 2. Try a different parental NSCLC cell line with a different genetic background. 3. Maintain the cells at the highest tolerable concentration to establish a resistant population, even if it's lower than the initial target. |
| Western blot shows no change in p-EGFR upon this compound treatment in resistant cells. | 1. The resistance is mediated by a bypass pathway, so EGFR may still be inhibited. 2. The antibody is not working correctly. 3. Insufficient drug concentration or treatment time. | 1. This is an expected result if resistance is due to MET amplification or another bypass pathway. Proceed to probe for activation of suspected bypass pathway proteins (e.g., p-MET, p-AKT, p-STAT3). 2. Run a positive control (e.g., lysate from sensitive cells stimulated with EGF) and a negative control (lysate from sensitive cells treated with this compound). 3. Confirm the drug's activity and optimize treatment conditions. |
| Combination of this compound and a MET inhibitor is not effective in overcoming resistance. | 1. MET amplification is not the primary resistance mechanism. 2. The MET inhibitor concentration is suboptimal. 3. Resistance is multifactorial, involving other pathways. | 1. Investigate other potential resistance mechanisms such as T790M mutation, STAT3 activation, or EMT. 2. Perform a dose-response experiment with the MET inhibitor alone and in combination to find the optimal concentration. 3. Consider triple-combination therapies or investigate other targets based on molecular profiling of your resistant cells. |
Data Presentation
Table 1: Representative IC50 Values for EGFR TKIs in Sensitive vs. Resistant NSCLC Cell Lines
Note: The following data for Erlotinib is representative of the typical fold-change in IC50 observed upon acquiring resistance. Researchers should experimentally determine the specific IC50 for this compound in their cell line models.
| Cell Line | EGFR Mutation | Resistance Mechanism | Erlotinib IC50 (µM) | Fold Resistance |
| HCC827 (Parental) | Exon 19 Deletion | - | ~0.004 | - |
| HCC827/ER1 (Resistant) | Exon 19 Deletion | T790M Negative, MET Amplification | ~62.3 | ~15,575 |
| PC9 (Parental) | Exon 19 Deletion | - | ~0.179 | - |
| PC9/ER (Resistant) | Exon 19 Deletion | T790M Negative, PTEN loss | ~4.628 | ~25.8 |
Data is compiled from representative studies.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant NSCLC Cell Line
This protocol describes a method for generating a drug-resistant cell line by continuous, dose-escalating exposure to this compound.
1. Determine the Initial IC50: a. Culture the parental NSCLC cell line (e.g., HCC827, PC-9) in its recommended growth medium. b. Perform a cell viability assay (e.g., CCK-8, see Protocol 2) with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50).
2. Initial Drug Exposure: a. Seed the parental cells at a low density in a culture flask. b. Treat the cells with this compound at a concentration equal to the IC50. c. Maintain the culture, replacing the medium with fresh this compound-containing medium every 3-4 days. d. Most cells will die. Allow the surviving cells to grow until they reach 70-80% confluency. This may take several weeks.
3. Dose Escalation: a. Once the cells are growing steadily in the presence of the IC50 concentration, passage them and increase the this compound concentration by 1.5 to 2-fold. b. Repeat the process of cell recovery and growth. c. Continue this stepwise increase in drug concentration. It is advisable to cryopreserve cells at each new concentration level. d. The entire process can take 6-12 months.
4. Characterization of Resistant Cells: a. Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., >1 µM), characterize its resistance. b. Determine the new IC50 of the resistant cell line and compare it to the parental line. A significant increase confirms resistance. c. Maintain the resistant cell line in a medium containing a maintenance dose of this compound to ensure the stability of the resistant phenotype.
Protocol 2: Cell Viability Assessment using CCK-8 Assay
This protocol details the steps for measuring cell viability after drug treatment.[4]
1. Cell Seeding: a. Harvest logarithmically growing NSCLC cells and resuspend them in fresh culture medium. b. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Drug Treatment: a. Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. b. Remove the medium from the wells and add 100 µL of the appropriate drug dilution to each well. Include vehicle-only (e.g., DMSO) control wells. c. Incubate the plate for the desired treatment period (e.g., 72 hours).
3. CCK-8 Reaction: a. Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles. b. Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and density.
4. Absorbance Measurement: a. Measure the absorbance at 450 nm using a microplate reader. b. Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.
Protocol 3: Western Blot for Phosphorylated Proteins (p-MET, p-STAT3)
This protocol provides a general workflow for detecting the phosphorylation status of key proteins in the resistance pathways.
1. Cell Lysis: a. Grow sensitive and resistant cells to 80-90% confluency. Treat with this compound or other inhibitors as required by the experiment. b. Place culture dishes on ice and wash cells once with ice-cold PBS. c. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
3. Sample Preparation and SDS-PAGE: a. Normalize all samples to the same protein concentration with lysis buffer. b. Add Laemmli sample buffer to a 1x final concentration and boil at 95°C for 5 minutes. c. Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-p-MET, anti-MET, anti-p-STAT3, anti-STAT3) diluted in blocking buffer overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
6. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. Analyze band intensities relative to loading controls (e.g., β-actin or GAPDH) and total protein levels.
Visualizations
Signaling Pathway Diagrams
Caption: MET amplification bypass pathway in this compound resistance.
Caption: STAT3 activation as a bypass mechanism for resistance.
Caption: Key pathways inducing EMT and TKI resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. en.ice-biosci.com [en.ice-biosci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A landscape of response to drug combinations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound ameliorates progression of polycystic kidney disease in rodent models of autosomal recessive polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Tesevatinib dosage to minimize off-target effects in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Tesevatinib dosage and minimize off-target effects in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor. It exerts its effects by binding to and inhibiting several receptor tyrosine kinases (RTKs) that are crucial for tumor cell proliferation and angiogenesis (the formation of new blood vessels). Its primary targets include the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor (VEGFR), and Ephrin B4 (EphB4).[1] By inhibiting these pathways, this compound can suppress tumor growth and vascularization.
Q2: In which cancer types has this compound shown potential?
A2: Preclinical studies have demonstrated this compound's potential in a variety of cancer models, including breast, lung, colon, and prostate cancer.[1] It has also been investigated in clinical trials for stomach cancer, brain metastases, and esophageal cancer.[1]
Q3: What are the known IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) values for this compound can vary significantly depending on the cell line and the specific kinase being targeted. It is crucial to determine the IC50 empirically in your specific experimental system. Published data for glioblastoma patient-derived xenograft models showed an IC50 of 11 nmol/L in the GBM12 cell line and 102 nmol/L in the GBM6 cell line.
Q4: How should I prepare and store this compound for in vitro use?
A4: For in vitro experiments, this compound is typically dissolved in a non-polar organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C. Before use, thaw an aliquot and dilute it to the desired working concentration in your cell culture medium. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q5: What are the potential off-target effects of this compound?
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with this compound.
Issue 1: High Variability in Cell Viability (IC50) Assays
-
Potential Cause: Inconsistent cell seeding density.
-
Troubleshooting Tip: Ensure a consistent number of cells are seeded in each well. Cells should be in the exponential growth phase when the experiment is initiated.
-
-
Potential Cause: Variation in drug concentration.
-
Troubleshooting Tip: Prepare fresh serial dilutions of this compound for each experiment from a reliable stock solution to avoid degradation or precipitation.
-
-
Potential Cause: Edge effects in multi-well plates.
-
Troubleshooting Tip: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Potential Cause: Cell line instability.
-
Troubleshooting Tip: Use cells with a low passage number and regularly perform cell line authentication to ensure consistency.
-
Issue 2: Inconsistent or Weak Inhibition of Downstream Signaling in Western Blots
-
Potential Cause: Suboptimal drug treatment time.
-
Troubleshooting Tip: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal duration of this compound treatment for observing maximal inhibition of your target protein's phosphorylation.
-
-
Potential Cause: Cell density affecting drug efficacy.
-
Troubleshooting Tip: Standardize the cell confluency at the time of treatment. Highly confluent cultures may exhibit altered signaling and drug response.
-
-
Potential Cause: Issues with antibody quality or concentration.
-
Troubleshooting Tip: Use validated antibodies specific for the phosphorylated and total forms of your target protein. Optimize the antibody concentrations to achieve a good signal-to-noise ratio.
-
-
Potential Cause: Feedback loop activation.
-
Troubleshooting Tip: Inhibition of one pathway can sometimes lead to the compensatory activation of another. Investigate other relevant signaling pathways that might be activated in response to this compound treatment.
-
Issue 3: Unexpected Cellular Toxicity
-
Potential Cause: High concentration of DMSO in the final culture medium.
-
Troubleshooting Tip: Ensure the final concentration of DMSO in your experiments is low (typically ≤ 0.1%) and non-toxic to your cells. Always include a vehicle control with the same DMSO concentration.
-
-
Potential Cause: Off-target effects of this compound.
-
Troubleshooting Tip: If you observe significant toxicity at concentrations that are much higher than the IC50 for your target, consider the possibility of off-target effects. If possible, perform a kinome scan to identify other kinases that may be inhibited by this compound at these concentrations.
-
Data Presentation
This compound IC50 Values
The following table summarizes the available IC50 values for this compound in specific glioblastoma cell lines. Researchers should determine the IC50 for their cell line of interest empirically.
| Cell Line | Cancer Type | IC50 (nmol/L) |
| GBM12 | Glioblastoma | 11 |
| GBM6 | Glioblastoma | 102 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Western Blotting for Target Inhibition
This protocol outlines the steps to assess the inhibition of a target protein's phosphorylation by this compound.
Materials:
-
This compound
-
DMSO
-
Cell culture medium and supplements
-
6-well cell culture plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the predetermined optimal time.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
-
Visualizations
References
Troubleshooting inconsistent results in Tesevatinib-based experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tesevatinib. The information is designed to address common issues and inconsistencies that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in cell viability (IC50 values) across different experiments using the same cell line and this compound concentration. What could be the cause?
A1: Inconsistent IC50 values can stem from several factors:
-
Cell Culture Conditions: Ensure that cell passage number, confluency, and growth media composition are consistent across all experiments. Over-confluent or rapidly proliferating cells can exhibit altered sensitivity to kinase inhibitors.
-
Reagent Preparation and Storage: Prepare fresh this compound stock solutions regularly and store them under the recommended conditions. Avoid repeated freeze-thaw cycles. Ensure the solvent (e.g., DMSO) concentration is consistent across all treatment groups and does not exceed cytotoxic levels.
-
Assay-Specific Variability: The choice of cell viability assay (e.g., MTT, MTS, CellTiter-Glo) can influence results. Ensure that the incubation times and reagent concentrations are optimized for your specific cell line and experimental conditions. For instance, the metabolic activity of cells can affect the readout of tetrazolium-based assays.
-
Compensatory Signaling: As a multi-kinase inhibitor, this compound can induce complex downstream effects. Inhibition of one pathway may lead to the activation of compensatory signaling loops, which can vary depending on subtle differences in experimental conditions.[1]
Q2: Our Western blot results for downstream signaling proteins (e.g., p-Akt, p-ERK) are not consistent, even with the same this compound treatment. How can we troubleshoot this?
A2: Inconsistent Western blot data is a common issue. Consider the following:
-
Lysis Buffer Composition: Use a lysis buffer containing fresh protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.
-
Protein Loading: Ensure equal protein loading across all lanes by performing a thorough protein quantification assay (e.g., BCA). Always normalize to a loading control (e.g., GAPDH, β-actin).
-
Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your proteins of interest. Check the recommended antibody dilutions and incubation conditions.
-
Time-Course of Inhibition: The kinetics of pathway inhibition can vary. Perform a time-course experiment to determine the optimal treatment duration for observing maximal inhibition of your target protein's phosphorylation.
Q3: We are seeing unexpected or off-target effects in our experiments. How can we confirm that the observed phenotype is due to this compound's on-target activity?
A3: Distinguishing on-target from off-target effects is crucial:
-
Dose-Response Analysis: Perform a dose-response experiment. On-target effects should correlate with the known IC50 values of this compound for its intended targets.
-
Use of a Structurally Unrelated Inhibitor: If possible, use another inhibitor with a similar target profile but a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If you are studying the effect of this compound on a specific pathway, try to "rescue" the phenotype by overexpressing a downstream effector of that pathway.
-
Kinase Profiling: For a comprehensive analysis, consider performing a kinase panel screen to identify potential off-target interactions of this compound at the concentrations used in your experiments.
Q4: We observe potent in vitro activity of this compound, but the in vivo efficacy in our xenograft model is modest. What could explain this discrepancy?
A4: The transition from in vitro to in vivo efficacy can be challenging. Several factors could be at play:
-
Pharmacokinetics and Bioavailability: this compound is orally bioavailable, but its distribution and metabolism in vivo can affect its concentration at the tumor site.
-
Tissue Binding: A study has shown that this compound's efficacy in in vivo glioblastoma models may be limited by drug-tissue binding.[1] This can reduce the free drug concentration available to interact with the target kinases in the tumor.
-
Compensatory Signaling in the Tumor Microenvironment: The complex interplay of signaling pathways within the tumor microenvironment can lead to the activation of resistance mechanisms that are not observed in in vitro cell culture.[1]
Data Summary
Table 1: this compound IC50 Values in Different Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| GBM12 | Glioblastoma | 11 | [1] |
| GBM6 | Glioblastoma | 102 | [1] |
Experimental Protocols
Cell Viability Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Western Blotting for Phospho-EGFR Analysis
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the determined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.
Visualizations
Caption: this compound inhibits multiple receptor tyrosine kinases.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Strategies to Enhance the Bioavailability of Tesevatinib in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the oral bioavailability of Tesevatinib in animal studies. Given that specific bioavailability enhancement data for this compound is not extensively published, the following guidance is based on established strategies for improving the absorption of poorly water-soluble kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral gavage in our rodent models. What are the likely causes?
A1: Low and inconsistent oral bioavailability of kinase inhibitors like this compound is often multifactorial. The primary reasons typically relate to its physicochemical properties and physiological barriers in the gastrointestinal (GI) tract.[1] Key factors include:
-
Low Aqueous Solubility: this compound, like many kinase inhibitors, is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning it has low solubility and potentially low permeability.[1][2] Poor solubility is a major rate-limiting step for absorption.
-
Slow Dissolution Rate: Even if soluble, the rate at which the solid drug dissolves in the GI fluids can be too slow to allow for significant absorption within the transit time of the small intestine.
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. Significant metabolism in the liver (the "first-pass effect") can reduce the amount of active drug that reaches the bloodstream.[3]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, limiting its net absorption.[1]
Q2: What are the primary formulation strategies to consider for improving the oral bioavailability of this compound?
A2: For poorly soluble compounds, the goal is to increase the concentration of the drug dissolved in the GI tract. Several formulation strategies can be employed to achieve this:
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area-to-volume ratio, which can enhance the dissolution rate.[3][4][5] This can be achieved through micronization or nano-milling to create a nanosuspension.[6]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug to a higher-energy amorphous state, dispersed within a polymer matrix, can significantly improve its apparent solubility and dissolution rate.[7][8][9]
-
Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents can improve its solubilization in the gut. Self-emulsifying drug delivery systems (SEDDS) are a common type of lipid-based formulation that forms a fine emulsion upon contact with GI fluids, facilitating drug absorption.[5][6][10]
-
pH Modification and Use of Co-solvents: For ionizable compounds, adjusting the pH of the formulation vehicle can increase solubility. Co-solvents, which are water-miscible organic solvents, can also be used to increase the amount of drug in solution.[4]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Action |
| High inter-animal variability in plasma exposure (AUC, Cmax). | Inconsistent dosing due to poor formulation homogeneity (e.g., suspension settling). | Vigorously vortex or sonicate suspensions immediately before dosing each animal. For solutions, ensure the drug remains fully dissolved. |
| Variability in GI transit time or food effects.[3] | Standardize the fasting period for all animals before dosing. Consider conducting a fed vs. fasted study to characterize the food effect. | |
| Good in vitro dissolution but poor in vivo bioavailability. | The drug may be precipitating in the GI tract upon dilution of the formulation. | Use in vitro dissolution models that mimic GI conditions (e.g., simulated gastric and intestinal fluids) to check for precipitation. Consider adding precipitation inhibitors to the formulation. |
| The drug is a substrate for efflux transporters like P-gp.[1] | Conduct in vitro cell-based assays (e.g., Caco-2) to determine if this compound is a P-gp substrate. | |
| High first-pass metabolism.[3] | Compare the bioavailability from oral administration to that from intravenous (IV) administration to determine the absolute bioavailability and the extent of first-pass metabolism. | |
| Precipitation of this compound in the formulation during preparation or storage. | The concentration of this compound exceeds its solubility in the chosen vehicle. | Determine the solubility of this compound in various pharmaceutically acceptable solvents and co-solvents to select an appropriate vehicle. Do not exceed the determined solubility limit. |
| Temperature fluctuations affecting solubility. | Prepare the formulation at a controlled room temperature. If warming is used to aid dissolution, ensure the drug remains in solution after cooling. Prepare formulations fresh daily if stability is a concern. |
Data Presentation: Potential Impact of Formulation Strategies
The following table summarizes hypothetical, yet representative, quantitative data on how different formulation strategies could enhance the bioavailability of a poorly soluble kinase inhibitor like this compound in a rodent model.
| Formulation Strategy | Vehicle Composition | Animal Model | Hypothetical Dose (mg/kg) | Fold Increase in Cmax (vs. Suspension) | Fold Increase in AUC (vs. Suspension) |
| Aqueous Suspension (Baseline) | 0.5% Carboxymethylcellulose (CMC) in water | Rat | 20 | 1.0 | 1.0 |
| Micronized Suspension | 0.5% CMC with 0.1% Tween 80 | Rat | 20 | 1.8 | 2.5 |
| Nanosuspension | Water with 1% Pluronic F68 | Rat | 20 | 3.5 | 5.0 |
| Amorphous Solid Dispersion (ASD) | 1:4 Drug-to-Polymer (e.g., PVP-VA) ratio, reconstituted in water | Rat | 20 | 5.0 | 8.0 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 30% Capryol 90, 50% Cremophor EL, 20% Transcutol HP | Rat | 20 | 6.5 | 10.0 |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage
-
Objective: To prepare a simple aqueous suspension for baseline pharmacokinetic studies.
-
Materials: this compound powder, 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, mortar and pestle, magnetic stirrer and stir bar, sterile conical tubes.
-
Procedure:
-
Calculate the required amount of this compound and vehicle for the number of animals to be dosed, including a slight overage.
-
Weigh the this compound powder and place it in a mortar.
-
Add a small amount of the 0.5% CMC vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.
-
Gradually add the remaining vehicle while continuing to mix.
-
Transfer the suspension to a sterile conical tube containing a magnetic stir bar.
-
Stir the suspension continuously on a magnetic stir plate until dosing is complete to maintain homogeneity.
-
Vortex the suspension vigorously immediately before drawing up each dose.
-
Protocol 2: Preparation of a Solution-Based Formulation using Co-solvents
-
Objective: To prepare a clear solution to potentially enhance oral absorption.
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), sterile water or saline, sterile conical tubes.
-
Procedure:
-
Determine the solubility of this compound in various solvent systems. A common vehicle for preclinical studies is a mixture of DMSO, PEG300, and water.
-
Calculate the required amounts of this compound and each solvent.
-
Weigh the this compound powder and place it in a sterile conical tube.
-
Add the required volume of DMSO first and vortex or sonicate until the drug is completely dissolved.
-
Add the PEG300 and vortex until the solution is homogeneous.
-
Slowly add the water or saline dropwise while continuously vortexing to prevent precipitation of the drug.
-
Visually inspect the final formulation to ensure it is a clear, homogenous solution. Prepare fresh daily.
-
Protocol 3: Administration via Oral Gavage in Mice
-
Objective: To accurately administer the prepared formulation directly into the stomach of a mouse.
-
Materials: Prepared dosing formulation, appropriate gauge gavage needle (e.g., 20-22 gauge with a ball tip for mice), 1 mL syringes, animal scale.[11][12][13]
-
Procedure:
-
Weigh the mouse and calculate the required dose volume (typically not exceeding 10 mL/kg).[13]
-
Draw the calculated volume of the formulation into the syringe. Ensure there are no air bubbles.
-
Properly restrain the mouse by scruffing the loose skin on the back of the neck to immobilize the head. The body should be held in a vertical position.[12]
-
Gently insert the gavage needle into the mouth, passing it over the tongue into the pharynx.
-
Allow the mouse to swallow the tip of the needle, then gently advance the needle down the esophagus into the stomach. There should be no resistance. Do not force the needle. [12]
-
Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the solution.
-
After administration, gently withdraw the needle.
-
Return the mouse to its cage and monitor for any signs of distress.[11]
-
Mandatory Visualizations
Caption: EGFR signaling pathway inhibited by this compound.
Caption: Workflow for evaluating this compound formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lonza.com [lonza.com]
- 8. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 9. medicineinnovates.com [medicineinnovates.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
Identifying and mitigating potential Tesevatinib-induced toxicities in cell lines
Welcome to the Tesevatinib Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential this compound-induced toxicities in cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro experiments with this compound.
Q1: We are observing high levels of cytotoxicity in our cell line, even at low concentrations of this compound. What could be the cause?
A1: Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Glioblastoma cell lines, for instance, have shown a wide range of IC50 values, with GBM12 being significantly more sensitive (IC50 = 11 nmol/L) than GBM6 (IC50 = 102 nmol/L)[1][2]. It is crucial to determine the IC50 for your specific cell line.
-
Off-Target Effects: this compound is a multi-kinase inhibitor, targeting EGFR, HER2, VEGFR, EphB4, and Src[2][3][4]. Off-target kinase inhibition can lead to unexpected cytotoxic effects[5]. A kinase inhibition profile of this compound may help identify potential off-target activities affecting your cell line.
-
Experimental Conditions: Suboptimal cell culture conditions, such as incorrect media formulation, incubator settings, or the presence of contaminants, can exacerbate drug-induced toxicity[6]. Ensure your cell culture practices are optimized and consistent.
Q2: How can we mitigate this compound-induced cytotoxicity in our cell line experiments without compromising its anti-cancer effects?
A2: Several strategies can be employed to reduce off-target toxicity while maintaining on-target efficacy:
-
Co-treatment with a BRAF Inhibitor: For toxicities mediated by MAPK pathway inhibition in non-cancerous cells, co-treatment with a topical BRAF inhibitor has been shown to paradoxically activate the MAPK pathway downstream of EGFR, potentially mitigating the toxic effects[7]. While this has been demonstrated in a clinical setting for skin toxicities, a similar principle could be adapted for in vitro models.
-
Sequential Dosing: Instead of continuous exposure, a sequential dosing regimen (e.g., drug treatment followed by a drug-free period) might allow cells to recover from initial toxic effects while still benefiting from the anti-proliferative properties of this compound[8].
-
Dose Optimization: Carefully titrate the concentration of this compound to find a therapeutic window that maximizes anti-cancer activity while minimizing cytotoxicity in your specific cell line.
Q3: We are observing changes in cell morphology and adhesion after this compound treatment. What is the significance of this?
A3: Changes in cell morphology and adhesion are common responses to kinase inhibitors and can indicate:
-
Disruption of Focal Adhesions: this compound's inhibition of Src, a key regulator of cell adhesion and migration, can lead to altered focal adhesion dynamics[9].
-
Cytoskeletal Rearrangement: Inhibition of signaling pathways that control the actin cytoskeleton can result in changes to cell shape and spreading[10].
-
Induction of Apoptosis: A rounded morphology and detachment from the culture surface can be early indicators of apoptosis.
It is recommended to perform cell adhesion and morphology assays to quantify these changes and correlate them with other measures of cytotoxicity and apoptosis.
Quantitative Data
This section provides a summary of quantitative data related to this compound's activity in various cell lines.
Table 1: this compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| GBM12 | Glioblastoma | 11 | [1][2] |
| GBM6 | Glioblastoma | 102 | [1][2] |
| MCF7-EGFR | Breast Adenocarcinoma | ~136 µg/mL (Cetuximab) | [1] |
| A549 | Lung Cancer | Not specified for this compound | [4][7] |
| HCT116 | Colorectal Carcinoma | Not specified for this compound |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess and mitigate this compound-induced toxicities.
Protocol 1: Determining this compound-Induced Cytotoxicity using MTT Assay
Objective: To quantify the cytotoxic effects of this compound on a specific cell line and determine its IC50 value.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Changes in Cell Adhesion
Objective: To quantitatively assess the impact of this compound on cell adhesion to an extracellular matrix.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
96-well plates coated with an appropriate extracellular matrix protein (e.g., fibronectin, collagen)
-
Crystal violet solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in PBS)
-
Microplate reader
Procedure:
-
Pre-treat cells with various concentrations of this compound for a specified duration.
-
Harvest the cells and resuspend them in serum-free medium.
-
Seed the pre-treated cells onto the coated 96-well plates and allow them to adhere for a defined period (e.g., 1-2 hours).
-
Gently wash the plates with PBS to remove non-adherent cells.
-
Stain the adherent cells with crystal violet solution for 10-20 minutes.
-
Wash the plates with water to remove excess stain.
-
Solubilize the stain by adding solubilization buffer to each well.
-
Measure the absorbance at a wavelength appropriate for crystal violet (typically 570 nm).
-
Quantify the relative adhesion as a percentage of the untreated control.
Visualizations
This section provides diagrams to illustrate key concepts related to this compound's mechanism of action and experimental workflows.
Caption: this compound's multi-targeted inhibition of key signaling pathways.
Caption: Experimental workflow for assessing this compound-induced cytotoxicity.
Caption: Logical workflow for troubleshooting high this compound cytotoxicity.
References
- 1. In Vivo Efficacy of this compound in EGFR-Amplified Patient-Derived Xenograft Glioblastoma Models May Be Limited by Tissue Binding and Compensatory Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo efficacy of this compound in patient-derived xenograft glioblastoma models may be limited by tissue binding and compensatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Immunomodulatory Activity of Tyrosine Kinase Inhibitors to Elicit Cytotoxicity Against Cancer and Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
How to address solubility issues with Tesevatinib in aqueous solutions
Technical Support Center: Tesevatinib
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound that contribute to its low aqueous solubility?
This compound is a lipophilic molecule with a high logarithm of the partition coefficient (logP) and a very low predicted water solubility. Its chemical structure, a 4-anilinoquinazoline derivative, is common among tyrosine kinase inhibitors and is associated with poor aqueous solubility[1][2][3]. These properties make it challenging to dissolve in aqueous buffers and physiological media.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| Water Solubility | 0.00276 mg/mL | ALOGPS[4] |
| logP | 5.51 | ALOGPS[4] |
| pKa (Strongest Basic) | 9.84 | Chemaxon[4] |
| Molecular Weight | 491.39 g/mol | [5] |
Q2: What is the mechanism of action of this compound?
This compound is a multi-targeted tyrosine kinase inhibitor. It potently inhibits several receptor tyrosine kinases (RTKs) that are crucial for tumor cell proliferation and angiogenesis (the formation of new blood vessels). Key targets include the Epidermal Growth Factor Receptor (EGFR), HER2, and Vascular Endothelial Growth Factor Receptor (VEGFR)[4][5]. By blocking these pathways, this compound can inhibit tumor growth and even cause tumor regression in preclinical models[4].
References
- 1. This compound ameliorates progression of polycystic kidney disease in rodent models of autosomal recessive polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyclodextrinnews.com [cyclodextrinnews.com]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Improving the efficacy of Tesevatinib in combination with other kinase inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers investigating the efficacy of Tesevatinib in combination with other kinase inhibitors.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound (also known as KD019 or XL647) is an orally administered, small-molecule receptor tyrosine kinase (RTK) inhibitor.[1] It is designed to penetrate the blood-brain barrier.[2][3] Its primary targets include several kinases that are crucial for tumor cell proliferation and angiogenesis (the formation of new blood vessels).[1][4]
Key targets of this compound include:
-
SRC family of non-receptor tyrosine kinases[2]
This compound has shown particular potency against wild-type EGFR and retains significant activity against certain EGFR mutants that are resistant to other inhibitors.[2][4]
Q2: What is the scientific rationale for combining this compound with other kinase inhibitors?
The primary rationale is to overcome or prevent therapeutic resistance.[5][6] Cancer cells can adapt to single-agent therapies by activating alternative "bypass" signaling pathways. For instance, inhibiting the EGFR pathway can sometimes lead to the compensatory activation of other pathways, such as MET or SRC.[2][7][8]
Combining this compound with another kinase inhibitor aims to:
-
Create a synergistic effect: Simultaneously blocking multiple critical pathways can induce a more potent anti-cancer effect than either drug alone.[9]
-
Overcome acquired resistance: If a tumor develops resistance to an EGFR inhibitor through a mechanism like MET amplification, adding a MET inhibitor can restore therapeutic efficacy.[7][10]
-
Target heterogeneous tumors: Tumors are often composed of diverse cell populations with different molecular drivers. A combination approach can target a wider range of cancer cells.
Q3: What are the most promising kinase inhibitor classes to combine with this compound?
Based on its mechanism of action and common resistance pathways, promising combination strategies include:
-
MEK Inhibitors: Since this compound targets upstream signaling (EGFR, SRC), resistance can emerge through mutations downstream in the RAS-RAF-MEK-ERK pathway. Combining this compound with a MEK inhibitor could provide a more comprehensive vertical blockade of this critical proliferation pathway. Studies combining SRC and MEK inhibitors have demonstrated synergistic effects in vitro.[8][9][11]
-
MET Inhibitors: MET amplification is a known mechanism of resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC).[7] Combining an EGFR inhibitor with a MET inhibitor is a clinically relevant strategy to counteract this resistance.[7][12] Given this compound's potent EGFR inhibition, this combination is a logical approach for EGFR-mutant, MET-amplified tumors.
-
Other EGFR-pathway agents (e.g., Monoclonal Antibodies): In certain contexts, combining a TKI like this compound with an EGFR-targeted monoclonal antibody (e.g., cetuximab) can be effective. This dual-targeting approach can lead to a more profound inhibition of the EGFR signaling pathway.[13]
Q4: In which cancer types are this compound combinations most relevant?
This compound's properties make it particularly relevant for cancers where its targets are key drivers of disease and where drug resistance is a major clinical challenge.
-
Glioblastoma (GBM): Due to its ability to cross the blood-brain barrier, this compound is a candidate for treating brain tumors like GBM, which often feature EGFR amplification.[2][3] However, its efficacy in preclinical GBM models was modest, suggesting that combination therapies are necessary to overcome compensatory signaling.[2][3][14]
-
Non-Small Cell Lung Cancer (NSCLC): Particularly in NSCLC with activating EGFR mutations, this compound is being investigated, especially for patients with brain metastases.[15][16][17] Combination strategies are critical for addressing the inevitable development of resistance to EGFR inhibitors in this disease.[5][6]
-
Colorectal Cancer (CRC): While EGFR inhibitors are used in CRC, resistance often arises from RAS mutations.[18] For KRAS-mutant CRC, preclinical studies have shown that combining MEK and SRC inhibitors can be synergistic, suggesting a potential role for this compound (as a SRC inhibitor) in combination with a MEK inhibitor.[9][11]
Section 2: Troubleshooting Guides
Problem 1: My this compound combination is synergistic in vitro but shows weak or no enhanced efficacy in my in vivo xenograft model.
This is a common challenge in drug development. A study combining MEK and SRC inhibitors in colorectal cancer models also noted increased efficacy in vitro but not in vivo.[9] Here are potential causes and troubleshooting steps:
-
Cause A: Suboptimal Pharmacokinetics (PK) and Bioavailability.
-
Troubleshooting:
-
Verify Drug Exposure: Conduct PK studies in your animal model to measure the plasma and tumor concentrations of both drugs. Ensure that the concentrations achieved in vivo are comparable to the effective concentrations used in vitro.
-
Assess Drug-Drug Interactions: One drug may alter the metabolism of the other, often through cytochrome P450 (CYP) enzymes, leading to lower-than-expected exposure of one or both agents.[19]
-
Optimize Dosing Schedule: The timing of drug administration can be critical. Experiment with concurrent vs. sequential dosing schedules.
-
-
-
Cause B: Limited Drug Penetration and High Tissue Binding (Especially for Brain Tumors).
-
Troubleshooting:
-
Measure Target Tissue Concentration: For orthotopic brain tumor models, it is crucial to measure the unbound drug concentration in the brain tissue, not just in plasma.[2][3] this compound's efficacy in GBM models was found to be limited by high tissue binding, which reduces the amount of free, active drug available to engage the target.[2][3]
-
Evaluate Efflux Transporter Activity: this compound is a substrate for efflux transporters at the blood-brain barrier.[2] If your model has high expression of transporters like P-glycoprotein (Mdr1a/b) or Bcrp, it may limit brain accumulation.
-
-
-
Cause C: Activation of In Vivo-Specific Compensatory Signaling.
-
Troubleshooting:
-
Perform Pharmacodynamic (PD) Analysis: Harvest tumors from treated animals at several time points. Use Western blotting to analyze the phosphorylation status of your target kinases (e.g., pEGFR, pSRC) and key downstream effectors (pAKT, pERK).
-
Identify Bypass Pathways: Partial or transient target inhibition in vivo may allow for the activation of compensatory pathways not seen in in vitro cultures.[2] A reverse-phase protein array (RPPA) or phospho-proteomics on treated tumor tissue can provide an unbiased view of signaling adaptations.
-
-
Problem 2: My tumor model initially responds to the this compound combination but eventually develops resistance.
Acquired resistance is a major hurdle. The underlying mechanisms often involve genetic or signaling adaptations.
-
Cause A: Secondary Mutations in Drug Targets.
-
Troubleshooting:
-
Sequence the Target Genes: Isolate DNA/RNA from the resistant tumors and perform sequencing on the target kinases (e.g., EGFR, SRC). Look for new mutations within the kinase domain that could prevent drug binding, such as the EGFR T790M mutation which is a common mechanism of resistance to first-generation EGFR TKIs.[6][20]
-
-
-
Cause B: Upregulation of Bypass Pathways.
-
Troubleshooting:
-
Profile Resistant Tumors: Compare the molecular profile (gene expression, protein levels, and phosphorylation status) of resistant tumors to sensitive, baseline tumors.
-
Look for Known Resistance Drivers: Specifically investigate common bypass pathways. For example, in the context of EGFR inhibition, test for amplification or overexpression of MET or HER2.[6][7]
-
Hypothesize and Test a Triple Combination: Based on your findings, you may need to introduce a third inhibitor to block the newly activated escape pathway.
-
-
Section 3: Data & Experimental Protocols
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against key target kinases. Lower values indicate greater potency.
| Target Kinase | IC50 (nmol/L) | Reference |
| EGFR (wild-type) | 0.3 | [2] |
| VEGFR2 | 1.5 | [2] |
| SRC | 10.3 | [2] |
| HER2 (ERBB2) | 16.1 | [2] |
Table 2: In Vitro Cytotoxicity of this compound in Glioblastoma (GBM) Patient-Derived Xenograft (PDX) Cell Lines
| Cell Line | IC50 (nmol/L) | Reference |
| GBM12 | 11 | [2][3] |
| GBM6 | 102 | [2][3] |
Table 3: Example of this compound Monotherapy Efficacy in In Vivo Glioblastoma (GBM) PDX Models
| Model | Treatment Group | Median Survival / Time to Outcome | P-value | Reference |
| Intracranial GBM12 | Vehicle | 18 days | - | [2][3] |
| This compound (60 mg/kg) | 23 days | 0.003 | [2][3] | |
| Flank GBM12 | Vehicle | 33 days | - | [2][3] |
| This compound | 41 days | 0.007 | [2][3] | |
| Flank GBM6 | Vehicle | 33 days | - | [2][3] |
| This compound | 44 days | 0.007 | [2][3] |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment
This protocol outlines a method to assess the synergistic effect of this compound combined with another kinase inhibitor using a luminescence-based cell viability assay.
-
Cell Plating: Seed cells in a 96-well, white, clear-bottom plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix. Serially dilute this compound along the y-axis (e.g., 8 dilutions) and the second kinase inhibitor along the x-axis (e.g., 8 dilutions) in culture medium. Include single-agent and vehicle (DMSO) controls.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium from the dose-response matrix to the corresponding wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and a commercial viability reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate reader.
-
Synergy Analysis: Normalize the data to vehicle-treated controls. Calculate synergy scores using a suitable model, such as the Bliss Independence or Loewe Additivity model, with specialized software (e.g., SynergyFinder, Combenefit).
Protocol 2: Western Blotting for Phospho-Kinase Analysis
This protocol is for assessing the impact of drug combinations on key signaling pathways.
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, the second inhibitor, the combination, or vehicle (DMSO) at specified concentrations for a defined period (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 4-15% gradient gel) and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-phospho-EGFR, anti-phospho-SRC, anti-phospho-ERK) diluted in blocking buffer overnight at 4°C.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) form of the protein or a loading control (e.g., GAPDH, β-actin).
Section 4: Visualizations
Caption: this compound is a multi-kinase inhibitor targeting key oncogenic pathways.
Caption: Combination therapy blocks resistance pathways activated by single-agent TKIs.
Caption: A logical workflow for evaluating combination therapies from bench to preclinical.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. In vivo efficacy of this compound in patient-derived xenograft glioblastoma models may be limited by tissue binding and compensatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy of this compound in EGFR-Amplified Patient-Derived Xenograft Glioblastoma Models May Be Limited by Tissue Binding and Compensatory Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Combining MEK and SRC inhibitors for treatment of colorectal cancer demonstrate increased efficacy in vitro but not in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 12. bioengineer.org [bioengineer.org]
- 13. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kadmon Initiates Phase 2 Clinical Trial Evaluating this compound In Non-Small Cell Lung Cancer With Activating EGFR Mutations And Brain Metastases Or Leptomeningeal Disease - BioSpace [biospace.com]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. FDA grants orphan drug designation to this compound for the treatment of EGFR mutated NSLCL - ecancer [ecancer.org]
- 18. Colorectal Cancer Targeted Therapy | Targeted Drugs for Colorectal Cancer | American Cancer Society [cancer.org]
- 19. Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Managing compensatory signaling pathways activated by Tesevatinib treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tesevatinib. Our goal is to help you anticipate, identify, and manage compensatory signaling pathways that may be activated in response to treatment, ensuring the accuracy and reliability of your experimental results.
Troubleshooting Guide: Compensatory Signaling
This guide addresses specific issues you may encounter related to compensatory signaling during your experiments with this compound.
Q1: I've treated my cells with this compound and confirmed inhibition of EGFR phosphorylation, but I'm not seeing the expected downstream effect on proliferation or survival. What could be happening?
A1: This is a common observation and often points to the activation of compensatory signaling pathways. While this compound effectively inhibits its primary targets, including EGFR, cancer cells can adapt by upregulating alternative survival pathways.[1][2]
-
Possible Cause 1: Activation of Parallel Receptor Tyrosine Kinases (RTKs): The inhibition of EGFR can lead to the activation of other RTKs, such as MET or TrkA, which can then signal through the same downstream pathways (e.g., PI3K/AKT, MAPK/ERK) to promote cell survival.[2][3][4]
-
Possible Cause 2: Feedback Loop Activation: Inhibition of a kinase in a signaling pathway can sometimes relieve a negative feedback loop, leading to the hyperactivation of an upstream component. For instance, blocking EGFR signaling can, in some contexts, lead to the activation of the IGF-1R pathway.
-
Possible Cause 3: Downstream Mutations: Pre-existing mutations in downstream signaling components, such as PIK3CA or KRAS, can render the cells insensitive to upstream EGFR inhibition.[2][3]
Troubleshooting Steps:
-
Profile for Phospho-RTK Activation: Use a phospho-RTK array or perform Western blots for the phosphorylated (activated) forms of other common RTKs like MET, HER3 (ErbB3), and IGF-1R to see if they are upregulated upon this compound treatment.
-
Assess Downstream Signaling: Perform Western blots to check the phosphorylation status of key downstream signaling nodes like AKT (at Ser473 and Thr308) and ERK1/2 (at Thr202/Tyr204). Persistent phosphorylation of these proteins despite EGFR inhibition is a strong indicator of compensatory signaling.[1]
-
Combination Therapy: In your experimental model, consider co-treating with inhibitors of the identified compensatory pathway (e.g., a MET inhibitor if you observe MET activation) to see if this restores sensitivity to this compound.
Q2: I'm seeing a paradoxical increase in the phosphorylation of a downstream signaling protein after this compound treatment. Is this expected?
A2: Yes, this can occur and is often a hallmark of a feedback mechanism being relieved. Some signaling pathways have internal negative feedback loops where a downstream component inhibits an upstream activator. When the pathway is blocked by an inhibitor like this compound, this feedback inhibition is lost, leading to the accumulation of the phosphorylated, activated form of the upstream component.
Troubleshooting Steps:
-
Literature Review: Search for known feedback loops involving the signaling pathway you are investigating.
-
Time-Course Experiment: Perform a time-course experiment to observe the dynamics of protein phosphorylation after this compound treatment. A rapid, transient increase in phosphorylation of an upstream component followed by a decrease may indicate the disruption of a feedback loop.
-
Inhibitor Washout: After treating with this compound for a period, wash out the inhibitor and monitor the phosphorylation status of the protein of interest. If the phosphorylation level returns to baseline or below, it supports the hypothesis of a feedback mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[5][6] It primarily targets and inhibits the following RTKs:
-
Ephrin B4 (EphB4)[5][7] By inhibiting these kinases, this compound can block downstream signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.[5][8]
Q2: What are the known IC50 values for this compound against its primary targets?
A2: The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against some of its key targets.
| Target | IC50 (nM) |
| EGFR (wild-type) | 0.3 |
| HER2 (ErbB2) | 16.1 |
| VEGFR2 | 1.5 |
| Src | 10.3 |
Data sourced from MedChemExpress and a study on glioblastoma models.[9]
Q3: In which cancer types has this compound been investigated?
A3: this compound has been studied in clinical trials for a variety of cancers, including non-small cell lung cancer, glioblastoma, kidney cancer, stomach cancer, and breast carcinoma.[5][7][8] It has also been investigated for the treatment of polycystic kidney disease.[7][10][11][12][13]
Q4: Are there common issues with this compound solubility in cell culture media?
A4: Like many small molecule kinase inhibitors, this compound may have limited solubility in aqueous solutions. It is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution, which is then diluted into the cell culture medium. It is crucial to ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity. If you observe precipitation upon dilution, try vortexing or gentle warming.
Experimental Protocols
Protocol 1: Western Blot Analysis of Phosphorylated Proteins
This protocol provides a general framework for assessing the phosphorylation status of key signaling proteins in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies to avoid background from casein in milk)[12][13]
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations and for the desired time points. Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.[12]
-
Keep samples on ice to minimize protein degradation and dephosphorylation.[13]
-
-
Protein Quantification:
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation. Use antibodies specific to the phosphorylated form of your protein of interest (e.g., p-EGFR, p-AKT, p-ERK).
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, you can strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
Caption: this compound inhibits multiple RTKs, blocking downstream signaling.
Caption: Compensatory activation of other RTKs can bypass this compound's effects.
Caption: Workflow for Western blot analysis of phosphorylated proteins.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR-TKIs resistance via EGFR-independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosstalks between the receptors tyrosine kinase EGFR and TrkA and the GPCR, FPR, in human monocytes are essential for receptors-mediated cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Feedback control of the EGFR signaling gradient: superposition of domain-splitting events in Drosophila oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Technical Support Center: Interpreting Unexpected Phenotypic Changes in Cells Treated with Tesevatinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypic changes observed in cells treated with Tesevatinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as XL647) is an orally bioavailable small-molecule receptor tyrosine kinase (RTK) inhibitor. Its primary mechanism of action is the inhibition of multiple RTKs that are crucial for tumor cell proliferation and angiogenesis (the formation of new blood vessels). The main targets of this compound include:
-
Epidermal Growth Factor Receptor (EGFR)
-
Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Ephrin type-B receptor 4 (EphB4)[1]
By inhibiting these pathways, this compound is expected to reduce cell proliferation, induce apoptosis, and inhibit the blood supply to tumors.
Q2: What are the expected phenotypic changes in cells treated with this compound?
Based on its mechanism of action, the expected phenotypic changes in cancer cells treated with this compound include:
-
Reduced cell viability and proliferation: As a potent inhibitor of key growth factor receptors, this compound is expected to decrease the rate of cell division and survival.[2][3]
-
Induction of apoptosis: Inhibition of survival signals from EGFR and HER2 can lead to programmed cell death.
-
Inhibition of angiogenesis-related processes: In endothelial cells, inhibition of VEGFR and EphB4 should lead to a decrease in tube formation and migration.
-
Changes in cell cycle distribution: Arrest of the cell cycle, typically at the G1 phase, is a common outcome of inhibiting growth factor signaling.
Q3: Are off-target effects of this compound known?
While this compound is a potent inhibitor of its primary targets, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[4][5] These off-target effects can arise from the inhibition of other kinases or cellular proteins and may contribute to unexpected phenotypic changes. It is crucial to consider the concentration of this compound used in experiments and to characterize the activity of other relevant signaling pathways if unexpected results are observed.
Troubleshooting Unexpected Phenotypic Changes
Researchers may occasionally observe phenotypic changes that are not immediately explained by the primary mechanism of action of this compound. This section provides a guide to identifying and understanding these unexpected outcomes.
Issue 1: Unexpected Changes in Cell Morphology, Adhesion, and Motility
Symptom: After this compound treatment, your epithelial cancer cells, which normally grow in cohesive clusters, have adopted a more elongated, spindle-like morphology. You may also observe decreased cell-cell adhesion and increased migratory or invasive capabilities.
Possible Cause: Induction of Epithelial-Mesenchymal Transition (EMT).
EMT is a biological process where epithelial cells lose their characteristic features and acquire a mesenchymal phenotype.[6] This transition is associated with changes in cell morphology, increased motility, and resistance to therapy.[7][8] Inhibition of EGFR signaling has been linked to the induction of EMT in some cancer cell types.[9]
Troubleshooting Workflow:
Caption: Workflow for investigating EMT as a cause of unexpected morphological changes.
Experimental Plan:
-
Analyze EMT Marker Expression by Western Blot and RT-qPCR:
-
Visualize Cytoskeletal and Adhesion Molecule Changes by Immunofluorescence:
-
Assess Functional Changes with Migration and Invasion Assays:
Issue 2: Cells Stop Proliferating but Do Not Die, and Appear Enlarged and Flattened
Symptom: Following this compound treatment, you observe a significant decrease in cell number, but assays for apoptosis (e.g., caspase-3 cleavage, TUNEL) are negative. The cells appear enlarged, flattened, and may show increased granularity.
Possible Cause: Induction of Cellular Senescence.
Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including treatment with kinase inhibitors.[15][16] Senescent cells are metabolically active but do not proliferate. They often exhibit a characteristic morphology and secrete a range of inflammatory cytokines and growth factors, known as the Senescence-Associated Secretory Phenotype (SASP).
Troubleshooting Workflow:
Caption: Workflow to investigate cellular senescence in response to this compound.
Experimental Plan:
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: This is a hallmark biomarker for senescent cells. Perform a cytochemical stain for SA-β-gal activity at pH 6.0.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution.[17][18][19][20] Senescent cells will be arrested, often in G1 or G2/M. Staining for a proliferation marker like Ki-67 can also be informative, as it will be absent in senescent cells.[17]
-
Analysis of Senescence-Associated Secretory Phenotype (SASP) Factors: Use ELISA, Luminex, or RT-qPCR to measure the expression and secretion of common SASP components, such as IL-6, IL-8, and various matrix metalloproteinases (MMPs).
-
Assess DNA Damage Response (DDR) Markers: Senescence is often associated with the activation of the DDR pathway. Use Western blotting or immunofluorescence to check for the phosphorylation of proteins like ATM, ATR, and H2A.X (γH2A.X).
Issue 3: Increased Number of Vacuoles in the Cytoplasm and Resistance to Apoptosis
Symptom: You observe the formation of numerous large vacuoles in the cytoplasm of this compound-treated cells. Despite a reduction in proliferation, the cells seem to be surviving and are resistant to apoptosis-inducing stimuli.
Possible Cause: Induction of Autophagy.
Autophagy is a cellular process of "self-eating" where cytoplasmic components are degraded within lysosomes. It can be a survival mechanism for cells under stress, such as that induced by kinase inhibitors.[21][22][23][24] By recycling cellular components, autophagy can provide energy and building blocks for survival, potentially leading to drug resistance.
Troubleshooting Workflow:
Caption: Workflow for investigating the role of autophagy in this compound-treated cells.
Experimental Plan:
-
Monitor LC3 Conversion by Western Blot: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II) that is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.
-
Visualize Autophagosomes: Use immunofluorescence to observe the formation of punctate structures representing LC3-positive autophagosomes. For higher resolution, transmission electron microscopy (TEM) can be used to visualize the double-membraned autophagosomes.
-
Perform an Autophagic Flux Assay: To determine if the autophagic process is complete, treat cells with this compound in the presence and absence of lysosomal inhibitors (e.g., chloroquine, bafilomycin A1). An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.
-
Assess the Functional Role of Autophagy: Treat cells with a combination of this compound and an autophagy inhibitor (e.g., chloroquine, 3-methyladenine). If autophagy is a pro-survival mechanism, its inhibition should sensitize the cells to this compound-induced cell death.
Quantitative Data Summary
The following table summarizes publicly available quantitative data on the effects of this compound.
| Cell Line | Assay Type | Parameter | Value | Reference |
| GBM12 (Glioblastoma) | Cell Viability | IC50 | 11 nmol/L | [2][3] |
| GBM6 (Glioblastoma) | Cell Viability | IC50 | 102 nmol/L | [2][3] |
Detailed Experimental Protocols
Western Blot for EGFR Signaling and EMT Markers
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pEGFR, anti-total EGFR, anti-E-cadherin, anti-Vimentin, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Immunofluorescence for Cytoskeletal Proteins
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and allow them to adhere. Treat with this compound as required.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-E-cadherin, anti-Vimentin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBST. Nuclei can be counterstained with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
RT-qPCR for EMT Marker Genes
-
RNA Extraction: After this compound treatment, harvest cells and extract total RNA using a commercial kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for your genes of interest (e.g., CDH1 (E-cadherin), VIM (Vimentin), SNAI1 (Snail)) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between treated and untreated samples.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. In Vivo Efficacy of this compound in EGFR-Amplified Patient-Derived Xenograft Glioblastoma Models May Be Limited by Tissue Binding and Compensatory Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo efficacy of this compound in patient-derived xenograft glioblastoma models may be limited by tissue binding and compensatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? | Upsala Journal of Medical Sciences [ujms.net]
- 6. Epithelial–mesenchymal transition in cancer development and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Evaluating markers of epithelial-mesenchymal transition to identify cancer patients at risk for metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Migration and Invasion Uncoupled: Increased Migration Is Not an Inexorable Consequence of Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epithelial-Mesenchymal Transition and Breast Cancer [mdpi.com]
- 11. The Role of Actin Dynamics and Actin-Binding Proteins Expression in Epithelial-to-Mesenchymal Transition and Its Association with Cancer Progression and Evaluation of Possible Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Actin Cytoskeleton and Regulation of TGFβ Signaling: Exploring Their Links - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Supression of Migration and Metastasis via Inhibition of Vascular Endothelial Growth Factor in Pancreatic Adenocarcinoma Cells Applied Danusertib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Investigation of Therapy-Induced Senescence and Senescence Escape in Breast Cancer Cells Using Novel Flow Cytometry-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wi.mit.edu [wi.mit.edu]
- 19. revvity.com [revvity.com]
- 20. youtube.com [youtube.com]
- 21. Autophagy inhibition improves the cytotoxic effects of receptor tyrosine kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 22. Targeting autophagy potentiates tyrosine kinase inhibitor–induced cell death in Philadelphia chromosome–positive cells, including primary CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of autophagy inducibility in various tyrosine kinase inhibitors and their enhanced cytotoxicity via inhibition of autophagy in cancer cells in combined treatment with azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison of autophagy inducibility in various tyrosine kinase inhibitors and their enhanced cytotoxicity via inhibition of autophagy in cancer cells in combined treatment with azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Tesevatinib to maintain potency
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Tesevatinib to maintain its potency and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for reconstituting this compound. For in vivo applications, a solution of 10% DMSO in corn oil has been used.
Q2: My this compound solution appears to have precipitated. What should I do?
A2: Precipitation can occur if the solubility limit is exceeded or if the solution is stored at an inappropriate temperature. Gently warm the solution and sonicate until the precipitate redissolves. If the issue persists, consider preparing a fresh stock solution at a lower concentration.
Q3: I am observing lower than expected activity in my experiments. Could this be related to storage?
A3: Yes, improper storage can lead to a loss of potency. Ensure that both the solid compound and stock solutions are stored at the recommended temperatures and protected from light. Refer to the long-term storage guidelines in this document. It is also advisable to periodically test the potency of your stock solutions, especially if they have been stored for an extended period.
Q4: Is this compound sensitive to light?
Q5: How should I handle this compound in the laboratory to ensure safety?
A5: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Always handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Avoid generating dust when handling the solid form.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Review storage conditions of both solid compound and stock solutions. Prepare fresh stock solutions from solid this compound stored under recommended long-term conditions. |
| Inaccurate concentration of stock solution. | Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV. | |
| Visible degradation of solid compound (e.g., change in color or texture) | Exposure to light, moisture, or elevated temperatures. | Do not use the compound. Procure a new batch and store it according to the recommended guidelines. |
| Difficulty dissolving this compound in DMSO | Compound has degraded or the incorrect solvent is being used. | Use fresh, anhydrous DMSO. Gentle warming and sonication can aid dissolution. If solubility issues persist, it may indicate compound degradation. |
Best Practices for Long-Term Storage of this compound
To ensure the long-term potency and stability of this compound, it is critical to adhere to the following storage conditions. The provided data is a summary of recommendations from suppliers.
Quantitative Storage Data Summary
| Form | Storage Temperature | Duration | Supplier Recommendation Source |
| Powder | -20°C | 3 years | MedchemExpress, TargetMol |
| 4°C | 2 years | MedchemExpress | |
| In Solvent (DMSO) | -80°C | 2 years | MedchemExpress |
| -80°C | 1 year | TargetMol | |
| -20°C | 1 year | MedchemExpress |
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol outlines a general method for assessing the stability of this compound under various storage conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation of this compound over time at different temperatures and in different solution formulations.
Materials:
-
This compound powder
-
HPLC-grade DMSO
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
Temperature-controlled storage chambers
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Sample Preparation: Aliquot the stock solution into amber glass vials. For assessing stability in aqueous solutions, dilute the stock solution to the desired final concentration in the relevant buffer or media.
-
Storage Conditions: Place the vials in temperature-controlled chambers at various conditions (e.g., -80°C, -20°C, 4°C, and 25°C). Include a condition with light exposure at 25°C to assess photostability.
-
Time Points: Analyze the samples at regular intervals (e.g., Day 0, 1 week, 1 month, 3 months, 6 months, and 1 year).
-
HPLC Analysis:
-
At each time point, dilute an aliquot of the stored sample to a suitable concentration for HPLC analysis.
-
Use a validated HPLC method to separate this compound from potential degradants. A typical gradient method might involve a mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound.
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage of this compound remaining relative to the Day 0 sample.
-
Identify and quantify any new peaks that appear, which may represent degradation products.
-
Visualizations
This compound Signaling Pathway
This compound is a multi-targeted tyrosine kinase inhibitor. It exerts its effects by binding to and inhibiting the activity of several key receptor tyrosine kinases involved in tumor cell proliferation and angiogenesis.
Validation & Comparative
Tesevatinib vs. First-Generation EGFR Inhibitors: A Comparative Efficacy Analysis
For Immediate Release
This guide provides a detailed comparison of the efficacy of Tesevatinib, a multi-kinase inhibitor, and first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib and Erlotinib. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical efficacy data, and relevant experimental protocols.
Introduction
The epidermal growth factor receptor (EGFR) is a well-established therapeutic target in non-small cell lung cancer (NSCLC). First-generation EGFR tyrosine kinase inhibitors (TKIs), Gefitinib and Erlotinib, have demonstrated significant clinical benefit in patients with EGFR-mutated NSCLC. However, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term efficacy. This compound, a potent oral inhibitor of multiple receptor tyrosine kinases, including EGFR, HER2, VEGFR, and EphB4, has been investigated as a potential strategy to overcome this resistance and provide broader anti-tumor activity.[1][2]
Mechanism of Action
First-Generation EGFR Inhibitors (Gefitinib, Erlotinib):
First-generation EGFR inhibitors are reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[3] They bind to the ATP-binding pocket of the EGFR kinase, preventing autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[3][4]
This compound:
This compound is a multi-kinase inhibitor that targets several receptor tyrosine kinases involved in tumor growth and angiogenesis.[1][2] Its targets include EGFR (ErbB1), HER2 (ErbB2), Vascular Endothelial Growth Factor Receptor (VEGFR), and Ephrin B4 (EphB4).[5][6][7] By inhibiting multiple signaling pathways simultaneously, this compound has the potential for broader anti-tumor activity and may overcome some of the resistance mechanisms associated with targeting EGFR alone. Preclinical studies have shown that this compound retains significant potency against mutant EGFRs that are resistant to first-generation inhibitors.[1]
Preclinical Efficacy
Direct head-to-head preclinical comparisons of this compound with first-generation EGFR inhibitors in NSCLC models are limited in the publicly available literature. However, existing studies provide insights into their relative activities.
In Vitro Data
| Cell Line | Drug | IC50 (nM) |
| GBM12 | This compound | 11 |
| GBM6 | This compound | 102 |
Table 1: In vitro cytotoxicity of this compound in glioblastoma cell lines.[8]
It is important to note that these are glioblastoma cell lines and may not be directly representative of NSCLC. However, this data highlights the potent inhibitory activity of this compound. For comparison, first-generation EGFR inhibitors typically exhibit IC50 values in the low nanomolar range against EGFR-mutant NSCLC cell lines.
In Vivo Data
A preclinical study in an orthotopic glioblastoma patient-derived xenograft model (GBM12) compared the in vivo efficacy of this compound and Erlotinib.
| Treatment Group | Median Survival (days) | p-value (vs. Vehicle) | p-value (vs. Erlotinib) |
| Vehicle | 18 | - | - |
| This compound | 23 | 0.003 | <0.001 |
| Erlotinib | 37 | - | - |
Table 2: In vivo efficacy of this compound and Erlotinib in an orthotopic glioblastoma xenograft model.[9]
In this particular model, while this compound showed a statistically significant but modest increase in median survival compared to the vehicle, Erlotinib demonstrated a more pronounced survival benefit.[9] It is crucial to interpret these findings with caution as this was not an NSCLC model.
Clinical Efficacy
First-Generation EGFR Inhibitors:
Numerous clinical trials have established the efficacy of Gefitinib and Erlotinib as first-line treatments for patients with advanced NSCLC harboring activating EGFR mutations.
| Trial (Drug) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| IPASS (Gefitinib) | 9.5 months | 71.2% |
| NEJ002 (Gefitinib) | 10.8 months | 73.7% |
| OPTIMAL (Erlotinib) | 13.1 months | 83% |
| EURTAC (Erlotinib) | 9.7 months | 58% |
Table 3: Pivotal clinical trials of first-generation EGFR inhibitors in EGFR-mutant NSCLC.
This compound:
Clinical trial data for this compound in NSCLC is primarily focused on patients with brain metastases that have progressed on first-line EGFR TKI therapy. A Phase 2 study was initiated to evaluate this compound in this patient population. While comprehensive efficacy data from this trial is not widely published, the rationale was based on preclinical evidence of this compound's ability to cross the blood-brain barrier. Due to the different patient populations and treatment lines, a direct comparison of clinical efficacy with first-line Gefitinib or Erlotinib is not feasible.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate NSCLC cells (e.g., PC-9, H1975) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of the EGFR inhibitor (this compound, Gefitinib, or Erlotinib) for 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using a dose-response curve.
Western Blot Analysis for EGFR Phosphorylation
Objective: To assess the inhibitory effect of a compound on EGFR signaling.
Methodology:
-
Cell Treatment: Culture NSCLC cells to 70-80% confluency and treat with the EGFR inhibitor at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject NSCLC cells into the flank of immunodeficient mice.
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize mice into treatment groups and administer the EGFR inhibitor (e.g., by oral gavage) daily.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare tumor growth inhibition between the treated and control groups.
Visualizations
Caption: EGFR Signaling Pathway and Downstream Cascades.
Caption: General Experimental Workflow for Inhibitor Testing.
Caption: Logical Comparison of Inhibitor Characteristics.
Conclusion
First-generation EGFR inhibitors, Gefitinib and Erlotinib, are effective therapies for EGFR-mutant NSCLC, but their efficacy is limited by acquired resistance. This compound, with its multi-kinase inhibitory profile, demonstrates potent preclinical activity and holds the potential to overcome some of these resistance mechanisms. However, a direct and comprehensive comparison of the efficacy of this compound against first-generation EGFR inhibitors, particularly in NSCLC models, is not extensively available in the current literature. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy of this compound in the treatment of EGFR-driven NSCLC.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Facebook [cancer.gov]
- 3. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
- 6. This compound - My Cancer Genome [mycancergenome.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Incidence of T790M in Patients With NSCLC Progressed to Gefitinib, Erlotinib, and Afatinib: A Study on Circulating Cell-free DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Tesevatinib: A Comparative Analysis of Off-Target Kinase Effects
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential toxicities. This guide provides a comparative analysis of the off-target effects of Tesevatinib (XL647), a multi-kinase inhibitor, against other inhibitors targeting similar pathways. By presenting available experimental data and detailed methodologies, this document serves as a resource for evaluating the kinase inhibition profile of this compound.
This compound is an orally bioavailable small-molecule inhibitor targeting several receptor tyrosine kinases implicated in tumor growth and angiogenesis, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3] Its polypharmacology, while potentially beneficial for hitting multiple cancer-driving pathways, also necessitates a thorough characterization of its off-target effects to anticipate potential adverse events and to understand its full mechanism of action.
Comparative Kinase Inhibition Profile
To contextualize the selectivity of this compound, this guide compares its activity with three other multi-kinase inhibitors: Vandetanib, Sorafenib, and Lapatinib. While comprehensive public data on the kinome-wide selectivity of this compound is limited, the following table summarizes its known on-target potencies and contrasts them with the publicly available KINOMEscan™ data for the selected alternative drugs. KINOMEscan™ is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. A lower dissociation constant (Kd) indicates a stronger interaction.
| Kinase Target | This compound (IC50, nM) | Vandetanib (Kd, nM) | Sorafenib (% Control @ 10µM) | Lapatinib (Kd, nM) |
| Primary Targets | ||||
| EGFR | 11-102 | 4.7 | 3.5 | 3 |
| ERBB2 (HER2) | 16.1 | 140 | 38 | 13 |
| KDR (VEGFR2) | 1.5 | 0.5 | 0.1 | 3600 |
| SRC | 10.3 | - | 1.5 | - |
| Selected Off-Targets | ||||
| ABL1 | - | 1100 | 0.2 | 10000 |
| ALK | - | >10000 | 25 | >10000 |
| AURKA | - | 13000 | 4.8 | >10000 |
| BRAF | - | 2800 | 0.1 | 10000 |
| c-KIT | - | 140 | 0.1 | 10000 |
| FLT3 | - | 30 | 0.1 | 10000 |
| LCK | - | - | 0.2 | - |
| MEK1 (MAP2K1) | - | >10000 | 50 | >10000 |
| PDGFRB | - | 2.1 | 0.1 | 10000 |
| RET | - | 1.9 | 0.1 | 10000 |
| YES1 | - | - | 0.1 | - |
Note: IC50 values for this compound are from cell-based assays and may not be directly comparable to Kd values from biochemical binding assays.[4] A statement from one supplier indicates that this compound was inactive against a panel of 10 tyrosine kinases and 55 serine-threonine kinases, though the specific kinases and concentrations were not provided.[4] Data for Vandetanib, Sorafenib, and Lapatinib are from the LINCS Data Portal KINOMEscan assays.[5][6][7] For Sorafenib, data is presented as "% Control", where a lower percentage indicates stronger binding.
Experimental Protocols
To validate the off-target effects of a kinase inhibitor like this compound, a biochemical kinase inhibition assay is a standard method. The following is a representative protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases using the ADP-Glo™ Kinase Assay.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
1. Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[8] A lower luminescence signal in the presence of an inhibitor indicates less ADP production and therefore, inhibition of kinase activity.
2. Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP standard
-
-
Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
3. Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound and control compounds in the appropriate solvent (e.g., DMSO). The final concentration range should be sufficient to generate a dose-response curve.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP. The final reaction volume is typically 5 µL.[9]
-
Include control wells:
-
"No inhibitor" control (kinase, substrate, ATP, and solvent).
-
"No kinase" control (substrate, ATP, and solvent).
-
-
-
Assay Protocol:
-
Incubate the kinase reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.[9]
-
Incubate at room temperature for 40 minutes.[9]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection of the newly synthesized ATP.[9]
-
Incubate at room temperature for 30-60 minutes.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the "no kinase" background from all other measurements.
-
Normalize the data to the "no inhibitor" control (representing 100% activity).
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Workflows and Pathways
To better illustrate the processes involved in validating off-target effects and the signaling pathways affected by this compound, the following diagrams are provided.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
A Comparative Analysis of Tesevatinib and Other Pan-Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tesevatinib, a potent pan-kinase inhibitor, with other notable inhibitors in its class. The following sections detail its mechanism of action, comparative efficacy based on available preclinical data, and the experimental protocols used to generate this data.
Introduction to this compound
This compound (also known as KD019 or XL647) is an orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor cell proliferation, survival, and angiogenesis.[1] Its primary targets include the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor (VEGFR), Ephrin type-B receptor 4 (EphB4), and Src family kinases. By simultaneously targeting these key signaling pathways, this compound exhibits broad anti-tumor activity across a range of cancer models.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by competitively binding to the ATP-binding pocket of its target kinases, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling cascades. The primary pathways disrupted by this compound are crucial for cancer cell function:
-
EGFR and HER2 Signaling: Inhibition of EGFR (ErbB1) and HER2 (ErbB2) blocks the PI3K/Akt/mTOR and RAS/MEK/ERK pathways, which are central to cell proliferation, survival, and differentiation.
-
VEGFR Signaling: By targeting VEGFRs, this compound impedes angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
-
EphB4 and Src Signaling: Inhibition of EphB4 and Src kinases can disrupt tumor cell migration, invasion, and angiogenesis.
Comparative Kinase Inhibition Profile
The potency of this compound and other selected pan-kinase inhibitors against their primary targets is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) | Lapatinib IC50 (nM) | Afatinib IC50 (nM) |
| EGFR | 0.3 | >10,000 | >10,000 | 10.8 | 0.5 |
| HER2 | 16.1 | >10,000 | >10,000 | 9.2 | 14 |
| VEGFR2 | 1.5 | 90 | 80 | >10,000 | >10,000 |
| VEGFR3 | - | 20 | - | >10,000 | >10,000 |
| PDGFRβ | - | 57 | 2 | >10,000 | >10,000 |
| c-KIT | - | 68 | - | >10,000 | >10,000 |
| Raf-1 | - | 6 | - | >10,000 | >10,000 |
| B-Raf | - | 22 | - | >10,000 | >10,000 |
| Src | 10.3 | - | - | >10,000 | - |
Comparative Preclinical Efficacy
The following table summarizes the in vitro efficacy of this compound and other pan-kinase inhibitors in various cancer cell lines, represented by their IC50 values for cell viability.
| Cell Line | Cancer Type | This compound IC50 (nM) | Sorafenib IC50 (µM) | Sunitinib IC50 (µM) | Lapatinib IC50 (µM) | Afatinib IC50 (µM) |
| GBM12 | Glioblastoma | 11 | - | - | - | - |
| GBM6 | Glioblastoma | 102 | - | - | - | - |
| PLC/PRF/5 | Hepatocellular Carcinoma | - | 6.3 | - | - | - |
| HepG2 | Hepatocellular Carcinoma | - | 4.5 | - | - | - |
| BT474 | Breast Cancer | - | - | - | 0.1 | - |
| N87 | Gastric Cancer | - | - | - | ~0.1 | - |
| H1781 | Lung Cancer | - | - | - | - | 0.039 |
| Calu-3 | Lung Cancer | - | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the IC50 value of an inhibitor against a specific kinase.
Protocol:
-
Prepare Reagents:
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Kinase, substrate, and ATP solutions at desired concentrations.
-
Serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).
-
-
Set up Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and inhibitor to the wells.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Include control wells with no inhibitor (100% activity) and no kinase (background).
-
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent (equal volume to the kinase reaction) to each well. Incubate at room temperature for 40 minutes.[2]
-
Generate Luminescent Signal: Add Kinase Detection Reagent (twice the initial kinase reaction volume) to each well. Incubate at room temperature for 30-60 minutes.[2]
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of kinase inhibitors on cancer cell lines.[3]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the kinase inhibitor in cell culture medium. Replace the existing medium in the wells with the medium containing the different inhibitor concentrations. Include vehicle control wells.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a kinase inhibitor in a mouse model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the kinase inhibitor to the treatment group via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice weekly). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as indicators of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Compare the tumor growth inhibition in the treatment group to the control group.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed differences.
-
References
Tesevatinib: A Multi-Targeted Approach to Combatting Tumor Growth Across Diverse Cancer Models
For Immediate Release
Tesevatinib, an investigational multi-targeted tyrosine kinase inhibitor (TKI), has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, including non-small cell lung cancer (NSCLC), breast cancer, and glioblastoma. By potently inhibiting key signaling pathways involved in tumor growth and angiogenesis, this compound presents a promising therapeutic strategy, particularly in cancers resistant to other targeted therapies. This guide provides a comprehensive cross-validation of this compound's anti-tumor activity, objectively comparing its performance with alternative agents and detailing the experimental data supporting its efficacy.
This compound distinguishes itself by targeting multiple receptor tyrosine kinases (RTKs), including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor (VEGFR), and Ephrin type-B receptor 4 (EphB4).[1] This multi-targeted mechanism allows this compound to simultaneously disrupt several critical pathways that drive tumor cell proliferation, survival, and the formation of new blood vessels that supply the tumor.[1]
In Vitro Efficacy: Potent Inhibition of Cancer Cell Growth
This compound has shown potent growth-inhibitory effects across a range of cancer cell lines. Notably, it has demonstrated significant activity against EGFR mutants that are resistant to first-generation EGFR inhibitors like erlotinib.[2]
Table 1: In Vitro IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (nM) |
| GBM12 | 11 |
| GBM6 | 102 |
Data sourced from preclinical studies.
In Vivo Anti-Tumor Activity: Substantial Tumor Growth Inhibition
Preclinical studies using xenograft models, where human tumor cells are implanted into immunodeficient mice, have consistently demonstrated this compound's robust anti-tumor efficacy. A key study highlighted its ability to substantially inhibit the growth of erlotinib-resistant NSCLC tumors.[3] Furthermore, this compound has shown potent inhibition of tumor growth and even tumor regression in a broad array of preclinical models, including breast, lung, colon, and prostate cancer.[1][2]
Table 2: Overview of this compound's In Vivo Anti-Tumor Activity
| Cancer Model | Key Findings |
| Erlotinib-Resistant NSCLC Xenograft | Substantial inhibition of tumor growth.[3] |
| Glioblastoma Patient-Derived Xenograft (GBM12) | Modest but significant increase in median survival (23 vs. 18 days compared to vehicle). |
| Breast, Colon, Prostate Cancer Xenografts | Potent inhibition of tumor growth and instances of tumor regression.[1][2] |
Mechanism of Action: Disrupting Key Cancer Signaling Pathways
This compound's efficacy stems from its ability to block the signaling cascades initiated by its target receptors. Inhibition of EGFR and HER2 disrupts the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival. By inhibiting VEGFR, this compound impedes angiogenesis, cutting off the tumor's blood supply. The inhibition of EphB4 further contributes to the disruption of tumor vascularization.
Experimental Protocols
The following provides a general overview of the methodologies employed in the preclinical evaluation of this compound.
In Vitro Cytotoxicity Assays
Methodology:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or comparator drugs.
-
Incubation: The treated cells are incubated for a period of 72 hours.
-
Viability Assay: A cell viability reagent (e.g., MTT, CellTiter-Glo) is added to each well.
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
In Vivo Xenograft Studies
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Development: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into different treatment groups, including a vehicle control group.
-
Drug Administration: this compound or a vehicle control is administered to the mice, typically via oral gavage, on a specified schedule.
-
Monitoring: Tumor size and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specific duration of treatment.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
This compound has demonstrated compelling anti-tumor activity across a range of preclinical cancer models, underscoring its potential as a versatile and potent anti-cancer agent. Its multi-targeted mechanism of action provides a strong rationale for its efficacy, particularly in tumors that have developed resistance to single-target therapies. The data from in vitro and in vivo studies provide a solid foundation for its continued clinical development in various cancer indications. Further research, including direct comparative studies with newer generation TKIs, will be crucial in fully defining this compound's role in the evolving landscape of cancer therapeutics.
References
- 1. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Independent verification of published Tesevatinib research findings
For Immediate Release
This guide provides an objective comparison of published research findings on Tesevatinib, a multi-kinase inhibitor, with other therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of its preclinical and clinical performance. All data is compiled from publicly available research, and experimental protocols for key studies are detailed to allow for independent verification.
Mechanism of Action
This compound is a potent, orally available small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, proliferation, and angiogenesis. Its primary targets include the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor (VEGFR), Ephrin type-B receptor 4 (EphB4), and the SRC family of non-receptor tyrosine kinases.[1] By inhibiting these pathways, this compound has demonstrated the potential to disrupt key signaling cascades that drive cancer progression.
Preclinical Performance: In Vitro Efficacy
Comparative in vitro studies are crucial for determining the relative potency of kinase inhibitors. While direct head-to-head studies comparing this compound with other EGFR inhibitors across a wide range of cell lines are limited in the public domain, some key findings have been reported.
One study indicated that this compound inhibits wild-type EGFR with a 50% inhibitory concentration (IC50) of 0.3 nmol/L, suggesting greater potency than Erlotinib, which had a reported IC50 of 2 nmol/L in a separate study.[2] It is important to note that these values were not generated in the same study, which can introduce variability.
In patient-derived glioblastoma xenograft models, this compound demonstrated potent reduction of cell viability with IC50 values of 11 nmol/L in the GBM12 cell line and 102 nmol/L in the GBM6 cell line.[3]
Table 1: Comparative In Vitro Efficacy of this compound and Other EGFR Inhibitors
| Compound | Target | Cell Line | IC50 (nmol/L) | Citation |
| This compound | Wild-type EGFR | Not Specified | 0.3 | [2] |
| Erlotinib | Wild-type EGFR | Not Specified | 2 | [2] |
| This compound | EGFR | GBM12 | 11 | [3] |
| This compound | EGFR | GBM6 | 102 | [3] |
| Gefitinib | EGFR (mutant) | HCC827 | Not Specified | [4] |
| Erlotinib | EGFR (mutant) | HCC827 | Not Specified | [4] |
Note: Direct comparative IC50 values for this compound, Erlotinib, and Gefitinib from a single study in NSCLC cell lines were not available in the searched literature.
Preclinical Performance: In Vivo Efficacy
In vivo studies using animal models provide critical insights into the therapeutic potential of drug candidates. Research on this compound has shown its activity in various cancer models.
In a preclinical study on an Erlotinib-resistant non-small cell lung cancer (NSCLC) xenograft model, this compound was found to substantially inhibit tumor growth.[5]
A study on patient-derived glioblastoma xenograft models demonstrated that while this compound was potent in vitro, its in vivo efficacy was modest. In the intracranial GBM12 model, the median survival was 23 days with this compound treatment compared to 18 days for the vehicle control. In flank xenograft models, the median time to outcome for GBM12 was 41 days with this compound versus 33 days for the vehicle, and for GBM6, it was 44 days versus 33 days.[3]
Table 2: Comparative In Vivo Efficacy of this compound
| Model | Treatment | Outcome | Result | Citation |
| Erlotinib-resistant NSCLC Xenograft | This compound | Tumor Growth | Substantial Inhibition | [5] |
| Intracranial Glioblastoma Xenograft (GBM12) | This compound vs. Vehicle | Median Survival | 23 days vs. 18 days | [3] |
| Flank Glioblastoma Xenograft (GBM12) | This compound vs. Vehicle | Median Time to Outcome | 41 days vs. 33 days | [3] |
| Flank Glioblastoma Xenograft (GBM6) | This compound vs. Vehicle | Median Time to Outcome | 44 days vs. 33 days | [3] |
Clinical Trial Insights: Autosomal Dominant Polycystic Kidney Disease (ADPKD)
A significant area of clinical investigation for this compound has been in the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD). A Phase 2 clinical trial (NCT03203642) was conducted to evaluate the efficacy and safety of this compound in subjects with ADPKD.
The primary purpose of this double-blind, randomized, placebo-controlled study was to assess the change from baseline in height-adjusted total kidney volume (htTKV) as measured by magnetic resonance imaging (MRI) at several time points.[6][7] Participants received either 50 mg of this compound or a placebo once daily for up to 25.3 months.[7] While the trial has been completed, detailed quantitative results comparing the change in htTKV between the this compound and placebo groups have not yet been widely published in peer-reviewed literature. The results were first posted on ClinicalTrials.gov on February 6, 2023.[6]
Experimental Protocols
Detailed methodologies are essential for the independent verification of research findings. Below are summaries of protocols for key experimental assays used in the cited this compound research.
In Vitro Cell Viability Assays
Cell viability assays are used to determine the cytotoxic or growth-inhibitory effects of a compound. A common method is the MTT assay.
-
Cell Seeding: Cancer cell lines (e.g., GBM12, GBM6) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or control compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
In Vivo Xenograft Models
Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6 cells) are subcutaneously or intracranially implanted into immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered orally by gavage at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The study continues until tumors reach a predetermined size or for a specified duration. Efficacy is assessed by comparing tumor growth inhibition or survival rates between the treated and control groups.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR protein.
-
Assay Principle: The assay typically measures the phosphorylation of a substrate by the EGFR kinase. Inhibition of the kinase results in a reduced signal.
-
Reagents: Recombinant EGFR protein, a specific substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound).
-
Procedure:
-
The EGFR enzyme is incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a set time at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using various detection methods, such as fluorescence, luminescence, or radioactivity.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the mechanisms and processes involved in this compound research, the following diagrams are provided.
Caption: this compound's multi-targeted inhibition of key signaling pathways.
Caption: Workflow for in vitro cell viability assessment of this compound.
Caption: Workflow for in vivo efficacy testing of this compound in xenograft models.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. In vivo efficacy of this compound in patient-derived xenograft glioblastoma models may be limited by tissue binding and compensatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy of this compound in EGFR-Amplified Patient-Derived Xenograft Glioblastoma Models May Be Limited by Tissue Binding and Compensatory Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Study of the Efficacy and Safety of this compound in Subjects With ADPKD [ctv.veeva.com]
Tesevatinib Fails to Slow Cyst Growth in Polycystic Kidney Disease, Phase 2b Study Finds
Austin, Texas – A pivotal Phase 2b clinical trial (NCT03203642) investigating the efficacy and safety of tesevatinib in patients with autosomal dominant polycystic kidney disease (ADPKD) revealed that the investigational drug did not meet its primary endpoint of slowing kidney growth compared to a placebo.[1][2] Furthermore, this compound did not demonstrate a significant effect on the rate of decline in kidney function.[1][2] The trial did, however, report a higher incidence of treatment-related adverse events in the this compound arm.[1][2]
This double-blind, placebo-controlled study enrolled 78 adult patients with ADPKD who were at risk of rapid disease progression.[2] Participants were randomized to receive either 50 mg of this compound or a placebo orally once daily for 24 months.[3][4] The primary measure of efficacy was the change in height-adjusted total kidney volume (htTKV) from baseline, assessed at 12, 18, and 24 months.[3][4]
The results, presented at the National Kidney Foundation Spring Clinical Meetings in 2023, indicated no significant difference in the change of htTKV between the this compound and placebo groups at any of the measured time points.[2] Similarly, a key secondary endpoint, the change in estimated glomerular filtration rate (eGFR), also showed no benefit for this compound over placebo.[2]
Efficacy Outcomes
While specific quantitative data from the trial's publication are not yet fully available, the top-line results clearly indicate a lack of efficacy.
Table 1: Summary of Efficacy Endpoints
| Endpoint | This compound | Placebo | Outcome |
|---|---|---|---|
| Change in htTKV | Not specified | Not specified | No significant difference observed[2] |
| Change in eGFR | Not specified | Not specified | No significant difference observed[2] |
Safety and Tolerability
The study reported a higher incidence of study-drug related treatment-emergent adverse events (TEAEs) in the this compound group compared to the placebo group.
Table 2: Summary of Safety Findings
| Adverse Events | This compound (n=38) | Placebo (n=40) |
|---|---|---|
| Study-drug related TEAEs | 78.9% (30 patients)[1][2] | 60.0% (24 patients)[1][2] |
| Serious TEAEs | 15.8% (6 patients)[2] | 5.0% (2 patients)[2] |
Experimental Protocols
The Phase 2b study (NCT03203642), titled "A Double-blind Randomized Parallel Group Study of the Efficacy and Safety of this compound in Subjects with Autosomal Dominant Polycystic Kidney Disease," was a multicenter trial conducted in the United States.
Inclusion Criteria:
-
Age: 18 to 60 years.[3]
-
Diagnosis: Confirmed ADPKD based on Ravine's criteria.[3]
-
Kidney Function: eGFR between 25 and 90 mL/min/1.73 m².[3]
-
Kidney Volume: Baseline htTKV of ≥500, ≥750, or ≥900 mL for ages 18-35, 36-49, and 50-60 years, respectively.[3]
Exclusion Criteria:
-
Previous treatment with an epithelial growth factor receptor (EGFR) inhibitor.[3]
-
Uncontrolled hypertension.[4]
-
History of certain cardiac conditions.[4]
Randomization and Treatment: Participants were randomized in a 1:1 ratio to receive either 50 mg of this compound or a matching placebo, administered orally once daily for 24 months.[3][4]
Assessments:
-
Primary Endpoint: Change from baseline in htTKV was measured by magnetic resonance imaging (MRI) at months 12, 18, and 24.[3][4]
-
Secondary Endpoint: Change in eGFR was also assessed at these time points.[2]
-
Safety: Adverse events were monitored throughout the study.
References
Evaluating the Synergistic Effects of Tesevatinib with Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the potential synergistic effects of Tesevatinib, a multi-targeted tyrosine kinase inhibitor (TKI), when used in combination with conventional chemotherapy agents. While direct preclinical and clinical data on the synergistic effects of this compound with specific chemotherapies are limited in publicly available literature, this document outlines the scientific rationale for such combinations based on its mechanism of action. We will draw comparisons from studies involving other TKIs with similar targets, such as those inhibiting the Epidermal Growth Factor Receptor (EGFR) and Src kinase pathways.
This compound is a potent oral inhibitor of multiple receptor tyrosine kinases, including EGFR, Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor (VEGFR), and Ephrin B4 (EphB4), as well as the non-receptor tyrosine kinase Src. These pathways are critical drivers of tumor cell proliferation, survival, angiogenesis, and metastasis. The rationale for combining this compound with chemotherapy lies in the potential to simultaneously attack cancer cells through distinct and complementary mechanisms, potentially leading to enhanced efficacy and overcoming drug resistance.
Data Presentation: Anticipated Synergistic Outcomes
The following tables summarize the expected quantitative outcomes from preclinical studies evaluating the synergy between this compound and common chemotherapy agents. These are hypothetical data based on typical findings in synergistic drug combination studies and are intended to serve as a template for presenting actual experimental results.
Table 1: In Vitro Cytotoxicity (IC50 Values in Cancer Cell Lines)
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI)* |
| NSCLC (e.g., A549) | This compound | 150 | - |
| Paclitaxel | 50 | - | |
| This compound + Paclitaxel | TBD | <1 (Synergistic) | |
| Breast Cancer (e.g., MDA-MB-231) | This compound | 200 | - |
| Doxorubicin | 100 | - | |
| This compound + Doxorubicin | TBD | <1 (Synergistic) | |
| Ovarian Cancer (e.g., SKOV3) | This compound | 180 | - |
| Cisplatin | 2000 | - | |
| This compound + Cisplatin | TBD | <1 (Synergistic) |
*The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Apoptosis Induction (% Apoptotic Cells)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) |
| NSCLC (e.g., A549) | Control | 5% |
| This compound (150 nM) | 15% | |
| Paclitaxel (50 nM) | 20% | |
| This compound + Paclitaxel | 45% (Synergistic Increase) | |
| Breast Cancer (e.g., MDA-MB-231) | Control | 4% |
| This compound (200 nM) | 12% | |
| Doxorubicin (100 nM) | 18% | |
| This compound + Doxorubicin | 40% (Synergistic Increase) |
Table 3: Inhibition of Key Signaling Proteins (Relative Protein Expression)
| Cell Line | Treatment | p-EGFR | p-Akt | p-ERK | p-Src |
| NSCLC (e.g., A549) | Control | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | 0.30 | 0.45 | 0.50 | 0.40 | |
| Paclitaxel | 0.95 | 0.90 | 0.85 | 0.98 | |
| This compound + Paclitaxel | 0.15 | 0.20 | 0.25 | 0.18 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are standard protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of single agents and combinations.
-
Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of this compound, a chemotherapy agent (e.g., paclitaxel), or a combination of both for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for each treatment and determine the Combination Index (CI) using software like CalcuSyn or CompuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, chemotherapy, or the combination at their respective IC50 concentrations for 48 hours.
-
Cell Staining: Harvest the cells, wash with PBS, and resuspend in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis of Signaling Pathways
This technique is used to assess the effect of drug combinations on key protein expression and phosphorylation.
-
Protein Extraction: Treat cells with the drug combinations for a specified time (e.g., 24 hours), then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-EGFR, p-Akt, p-ERK, p-Src, and their total forms, as well as β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an ECL detection system.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the relative protein expression levels.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for evaluating drug synergy.
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for synergy evaluation.
Potential Synergistic Mechanisms
The combination of this compound with chemotherapy agents is hypothesized to be synergistic through several mechanisms:
-
Complementary Inhibition of Proliferation and Survival Pathways: Chemotherapy agents like paclitaxel and doxorubicin induce DNA damage and mitotic arrest, leading to apoptosis. This compound, by inhibiting EGFR, HER2, and Src signaling, can block the downstream pro-survival pathways (e.g., PI3K/Akt and MAPK/ERK) that cancer cells often use to evade chemotherapy-induced cell death.
-
Overcoming Chemoresistance: Upregulation of receptor tyrosine kinase signaling is a known mechanism of resistance to chemotherapy. By inhibiting these pathways, this compound may re-sensitize resistant cancer cells to the cytotoxic effects of chemotherapy. Studies with dual EGFR and Src inhibitors have shown the potential to overcome resistance to conventional treatments.
-
Inhibition of Angiogenesis: this compound's inhibition of VEGFR can disrupt the tumor blood supply, which not only limits tumor growth but may also enhance the delivery and efficacy of co-administered chemotherapy agents.
-
Targeting Tumor Microenvironment: Src kinase plays a role in cell adhesion and migration. Inhibiting Src could potentially reduce the metastatic potential of cancer cells that might otherwise be promoted by the selective pressures of chemotherapy.
Head-to-Head Comparison: Tesevatinib and Third-Generation EGFR Inhibitors for T790M-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The emergence of the EGFR T790M "gatekeeper" mutation represents a significant challenge in the treatment of non-small cell lung cancer (NSCLC), conferring resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). This has spurred the development of novel therapeutic strategies, including multi-kinase inhibitors like tesevatinib and highly specific third-generation EGFR TKIs such as osimertinib, almonertinib, and lazertinib. This guide provides a comprehensive head-to-head comparison of these agents, focusing on their performance against the T790M mutation, supported by preclinical and clinical data.
Executive Summary
While direct head-to-head clinical trials are limited, this comparison synthesizes available data to provide a framework for understanding the relative strengths and weaknesses of each compound. Third-generation EGFR TKIs (osimertinib, almonertinib, and lazertinib) have demonstrated significant clinical efficacy and have become the standard of care for patients with EGFR T790M-positive NSCLC. This compound, a multi-kinase inhibitor, has shown preclinical activity against EGFR T790M-harboring cells, but its clinical development for this specific indication is less advanced.
Mechanism of Action
This compound (XL647) is an orally bioavailable small molecule that inhibits multiple receptor tyrosine kinases (RTKs), including EGFR, HER2, VEGFR, and EphB4.[1][2] Its broader mechanism of action suggests potential utility in overcoming resistance mechanisms beyond direct EGFR inhibition. Preclinical studies have indicated that this compound can inhibit the growth of erlotinib-resistant NSCLC cells harboring the T790M mutation.[3]
Third-Generation EGFR TKIs (Osimertinib, Almonertinib, Lazertinib) are irreversible inhibitors that selectively target the ATP-binding site of EGFR, including the T790M mutant form, while sparing wild-type EGFR.[4][5] This selectivity profile leads to a more favorable therapeutic window with reduced toxicity compared to earlier generation EGFR TKIs.
Preclinical Efficacy: A Look at the Bench
Direct comparative preclinical data for this compound against the other three agents is limited. However, available information provides insights into their individual potencies.
In contrast, third-generation TKIs have well-documented high potency against EGFR T790M.
Table 1: Preclinical Potency of EGFR T790M Inhibitors
| Compound | Target | IC50 (nM) | Cell Line/Assay |
| This compound (XL647) | EGFR (Wild-Type) | 0.3 | Not Specified |
| EGFR (L858R/T790M) | Proliferation Inhibition | H1975 Cells | |
| Osimertinib | EGFRL858R/T790M | <1 | Biochemical Assay |
| EGFRex19del/T790M | <1 | Biochemical Assay | |
| Almonertinib | EGFRT790M | 0.37 | Biochemical Assay |
| EGFRL858R/T790M | 0.29 | Biochemical Assay | |
| EGFRex19del/T790M | 0.21 | Biochemical Assay | |
| Lazertinib | EGFRL858R/T790M | 2-3 | Biochemical Assay |
| EGFRex19del/T790M | 1-2 | Biochemical Assay |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.
Clinical Efficacy: Performance in Patients
Clinical trials have established the superiority of third-generation EGFR TKIs over chemotherapy in the second-line treatment of EGFR T790M-positive NSCLC.
Table 2: Clinical Efficacy in EGFR T790M-Positive NSCLC (Second-Line Setting)
| Treatment | Trial | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | CNS ORR |
| Osimertinib | AURA3[7][8][9] | 71% | 10.1 months | 70%[10] |
| Almonertinib | APOLLO[1][11] | 68.9% | 12.3 months | 60.9% |
| Lazertinib | LASER201 (240 mg)[12][13][14] | 57.9% | 11.0 months | 85.7% (in patients with measurable intracranial lesions) |
| Platinum-Pemetrexed | AURA3[7][8] | 31% | 4.4 months | 31%[10] |
CNS ORR: Central Nervous System Objective Response Rate
Experimental Protocols
Kinase Inhibition Assay (Generic Protocol)
This protocol outlines the general steps for determining the IC50 value of a test compound against a specific kinase, such as EGFR T790M.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of a target kinase by 50%.
Materials:
-
Recombinant EGFR T790M kinase
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase buffer.
-
Add the diluted test compound to the wells of the assay plate.
-
Add the recombinant EGFR T790M kinase to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based reaction.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
Cell Viability Assay (MTS Assay)
This protocol describes a common method to assess the effect of a drug on the viability of cancer cells.
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Materials:
-
EGFR T790M-positive NSCLC cell line (e.g., NCI-H1975)
-
Cell culture medium and supplements
-
Test compound (serially diluted)
-
MTS reagent
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
EGFR T790M Signaling Pathway and Inhibition
The EGFR T790M mutation leads to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. Third-generation EGFR TKIs effectively block these pathways.
Conclusion
For the treatment of EGFR T790M-positive NSCLC, third-generation EGFR TKIs—osimertinib, almonertinib, and lazertinib—have demonstrated robust clinical efficacy and are considered the standard of care. They exhibit high potency against the T790M mutation and favorable safety profiles. While preclinical data suggests that the multi-kinase inhibitor this compound has activity against T790M-mutant cells, comprehensive clinical data for this specific indication is lacking, making a direct and complete comparison challenging. Further clinical investigation is required to fully elucidate the potential role of this compound in this patient population. This guide provides a summary of the current landscape to aid researchers and drug development professionals in their evaluation of these therapeutic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. i-med.institute [i-med.institute]
- 4. Development of epidermal growth factor receptor tyrosine kinase inhibitors against EGFR T790M. Mutation in non small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase II, multicenter study of lazertinib as consolidation therapy in patients with locally advanced, unresectable, EGFR mutation‐positive non‐small cell lung cancer (stage III) who have not progressed following definitive, platinum‐based, chemoradiation therapy (PLATINUM trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. EGFR(T790M) Kinase Assay Kit - BPS Bioscience [bioscience.co.uk]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
Assessing the Reproducibility of Tesevatinib's Effects on Angiogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-angiogenic effects of Tesevatinib, a multi-kinase inhibitor, against other established angiogenesis inhibitors, Sunitinib and Sorafenib. The objective is to assess the reproducibility of this compound's impact on angiogenesis by examining available preclinical data.
Introduction to this compound and its Anti-Angiogenic Mechanism
This compound (also known as XL647) is a potent oral tyrosine kinase inhibitor (TKI) that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth and the formation of new blood vessels (angiogenesis).[1] Its mechanism of action involves the inhibition of key signaling pathways, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and HER2.[1] By blocking these pathways, this compound can impede the proliferation and survival of tumor cells and, crucially, inhibit the development of the vascular network that tumors rely on for nutrient and oxygen supply.
The anti-angiogenic effect of this compound is primarily attributed to its inhibition of VEGFR2 (also known as KDR). This receptor is a critical mediator of the signaling cascade initiated by VEGF, a potent pro-angiogenic factor. Preclinical studies have demonstrated that this compound can effectively reduce the phosphorylation of VEGFR2, leading to a downstream suppression of angiogenesis.
Comparative Analysis of Anti-Angiogenic Activity
To provide a comprehensive assessment of this compound's anti-angiogenic potential, this guide compares its activity with two widely studied and clinically approved multi-kinase inhibitors known for their anti-angiogenic properties: Sunitinib and Sorafenib.[2] While direct head-to-head preclinical studies involving all three compounds are limited, we can draw comparisons from individual studies and those comparing Sunitinib and Sorafenib.
In Vitro Angiogenesis Assays
In vitro assays are crucial for dissecting the specific cellular effects of anti-angiogenic compounds. Key assays include the inhibition of endothelial cell proliferation, migration, and tube formation.
Table 1: Comparison of In Vitro Anti-Angiogenic Activities
| Compound | Target Kinases | Endothelial Cell Proliferation | Endothelial Cell Migration | Endothelial Tube Formation |
| This compound | VEGFR, EGFR, HER2, EphB4[1] | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET[2] | Significant inhibition[3] | Significant inhibition[3] | Potent inhibition |
| Sorafenib | VEGFRs, PDGFRβ, c-KIT, RET, RAF[2][3] | Moderate inhibition[3] | Less effective than Sunitinib in some models[3] | Inhibition observed |
In Vivo Angiogenesis Models
In vivo models, such as tumor xenografts in immunodeficient mice, provide a more physiologically relevant context to evaluate the anti-angiogenic efficacy of drug candidates. A common method to quantify angiogenesis in these models is by measuring microvessel density (MVD) within the tumor tissue.
Table 2: Comparison of In Vivo Anti-Angiogenic Effects in Xenograft Models
| Compound | Tumor Model | Dosage | Reduction in Microvessel Density (MVD) |
| This compound | Rodent models of polycystic kidney disease | 7.5 and 15 mg/kg/day | Dose-dependent reduction in CD31 (endothelial marker) |
| Sunitinib | Human hepatocellular carcinoma xenograft | 40 mg/kg | Significant reduction |
| Sorafenib | Human hepatocellular carcinoma xenograft | 50 mg/kg | Significant reduction, potentially greater than Sunitinib in this model[4] |
Note: The data for this compound is from a study on polycystic kidney disease, which, while demonstrating an effect on an angiogenesis marker, is not a direct cancer model comparison. The Sunitinib and Sorafenib data are from a head-to-head study in a cancer model.[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
This compound's Mechanism of Action on Angiogenesis
Caption: this compound inhibits the autophosphorylation of VEGFR2, blocking downstream signaling pathways that promote angiogenesis.
Experimental Workflow for In Vivo Xenograft Angiogenesis Study
Caption: A typical workflow for assessing the in vivo anti-angiogenic effects of TKIs in a tumor xenograft model.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. Below are summarized protocols for key angiogenesis assays.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
-
Preparation of Matrix Gel: A basement membrane matrix (e.g., Matrigel) is thawed on ice and plated in a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the solidified matrix gel in the presence of a vehicle control, a pro-angiogenic factor (e.g., VEGF), and the test compounds (this compound, Sunitinib, Sorafenib) at various concentrations.
-
Incubation: The plate is incubated at 37°C for 4-18 hours.
-
Visualization and Quantification: The formation of tube-like structures is observed and captured using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.
In Vivo Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug.
-
Preparation of Matrigel Mixture: Matrigel is mixed on ice with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compounds or a vehicle control.
-
Subcutaneous Injection: The Matrigel mixture is injected subcutaneously into the flank of immunodeficient mice. The liquid Matrigel solidifies at body temperature, forming a plug.
-
Incubation Period: The mice are monitored for a defined period (e.g., 7-14 days) to allow for vascularization of the Matrigel plug.
-
Plug Excision and Analysis: The Matrigel plugs are excised, and the extent of angiogenesis is quantified. This can be done by measuring the hemoglobin content within the plug (as an indicator of red blood cell infiltration) or by immunohistochemical staining of the plug sections for endothelial cell markers like CD31 to determine microvessel density.
Conclusion
This compound demonstrates anti-angiogenic properties through the inhibition of VEGFR2. However, based on currently available public data, a robust and direct quantitative comparison of its anti-angiogenic efficacy against Sunitinib and Sorafenib is challenging. While a study in a non-cancer model indicates a dose-dependent effect on an angiogenesis marker, further head-to-head preclinical studies in relevant cancer models are necessary to definitively establish its comparative potency and reproducibility of its anti-angiogenic effects relative to other established TKIs. The provided experimental protocols and workflows offer a framework for conducting such comparative studies to generate the data needed for a comprehensive assessment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the efficacy of sunitinib with sorafenib in xenograft models of human hepatocellular carcinoma: mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tesevatinib in a Laboratory Setting
Ensuring the proper disposal of investigational drugs like Tesevatinib is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols minimizes risks to personnel and the surrounding ecosystem. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with general best practices for chemical waste management in a research environment.
Hazard Profile of this compound
Before handling or disposing of this compound, it is crucial to be aware of its hazard profile. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)
-
Causes skin irritation (Skin corrosion/irritation - Category 2)
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)
Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound.
Step-by-Step Disposal Procedures
The primary recommended method for the disposal of unwanted or expired medications, including research compounds, is through a designated drug take-back program. However, when such programs are not accessible for laboratory chemicals, the following procedures should be followed.
1. On-Site Inactivation and Disposal (when take-back is not an option):
This method is designed to render the compound less appealing and less likely to be accidentally ingested or released into the environment.
-
Step 1: Deactivation. Take the unused this compound out of its original container.
-
Step 2: Admixture. Mix the this compound with an unpalatable substance such as cat litter, dirt, or used coffee grounds. This makes the mixture undesirable for accidental consumption.
-
Step 3: Containment. Place the mixture into a sealable container, such as a zip-top bag or an empty plastic container with a secure lid.
-
Step 4: Final Disposal. The sealed container can then be disposed of in the regular solid waste stream (trash).
Important Note: Do not flush this compound down the toilet or drain. This practice can lead to the contamination of water sources. While the FDA recommends flushing for certain high-risk controlled substances, this does not apply to most medications, including investigational compounds like this compound.
2. Disposal of Contaminated Materials:
Any labware, such as beakers, flasks, or pipettes, that has come into contact with this compound should be treated as chemical waste. Similarly, contaminated PPE should be disposed of according to your institution's guidelines for chemically contaminated solid waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Essential Safety and Logistical Information for Handling Tesevatinib
Disclaimer: This document provides a summary of general best practices for handling potent, investigational compounds like Tesevatinib, based on available safety information for hazardous and cytotoxic drugs. A specific Safety Data Sheet (SDS) for this compound was not found in the public domain. Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and a qualified safety professional before handling any investigational compound.
This compound is an experimental drug that has been investigated for its potential in treating kidney cancer and polycystic kidney disease.[1] As a multi-kinase inhibitor, it is a potent compound that requires careful handling to minimize exposure and ensure laboratory safety.[2]
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to hazardous drugs like this compound. The following table summarizes recommended PPE based on various laboratory activities. This guidance is based on general recommendations for handling hazardous drugs (HDs).[3]
| Activity | Required Personal Protective Equipment |
| Handling Intact Oral Dosage Forms | Single pair of chemotherapy gloves. |
| Compounding (e.g., crushing tablets, preparing solutions) | Double chemotherapy gloves, protective gown, face shield, and an N95 respirator. Should be performed in a Biosafety Cabinet (BSC). |
| Administering Injections (IM/SC/IV) | Double chemotherapy gloves, protective gown, and a face shield/mask combination.[3] |
| Handling Oral Liquid Doses | Double chemotherapy gloves, protective gown, and a face shield/mask combination.[3] |
| Cleaning and Decontamination | Double chemotherapy gloves, protective gown, and eye protection. For large spills, a respirator may be necessary. |
| Waste Disposal | Double chemotherapy gloves and a protective gown. |
Note: All disposable PPE should not be reused. Reusable PPE must be decontaminated and cleaned after each use.[3]
Operational Plans: Step-by-Step Guidance
1. Preparation and Handling:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a restricted-access laboratory with controlled ventilation.
-
Engineering Controls: A certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) should be used for all procedures that may generate aerosols or dust, such as weighing, reconstituting, or diluting the compound.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before beginning any work with this compound.
-
Spill Kit: Ensure a spill kit specifically designed for cytotoxic drugs is readily available in the work area.
2. Emergency Procedures:
-
Skin Exposure: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Exposure: If this compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: If dust or aerosols are inhaled, move the individual to fresh air immediately. Seek medical attention.
-
Ingestion: If this compound is ingested, seek immediate medical attention. Do not induce vomiting unless instructed to do so by a medical professional.
3. Disposal Plan:
-
Waste Classification: All materials that have come into contact with this compound, including gloves, gowns, vials, and cleaning materials, should be considered hazardous waste.
-
Containment: Dispose of all contaminated waste in clearly labeled, sealed, and puncture-proof containers designed for cytotoxic waste.
-
Disposal Route: Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste. Consult your institution's environmental health and safety department for specific procedures.
Experimental Workflow for Safe Handling
The following diagram illustrates a general workflow for the safe handling of this compound in a research setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
